Tetrapropylstannane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetrapropylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQCWAIEHVRCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](CCC)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176160 | |
| Record name | Stannane, tetrapropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2176-98-9 | |
| Record name | Tetrapropylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetrapropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tetrapropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Tetra-n-propyltin via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetra-n-propyltin, a tetraorganotin compound, utilizing the Grignard reaction. This classic organometallic transformation serves as a robust method for creating tin-carbon bonds. This document outlines the underlying chemical principles, detailed experimental protocols, and critical reaction parameters.
Introduction
Organotin compounds are a class of organometallic compounds widely used in various industrial and research applications, from catalysis to polymer stabilization.[1][2] Symmetrical tetraalkyltin compounds, such as tetra-n-propyltin, are key precursors for the synthesis of other organotin halides through redistribution reactions.[2][3] The most common and effective method for preparing tetraalkyltin compounds is the reaction of a tin(IV) halide with a Grignard reagent.[1][3]
This guide focuses on the synthesis of tetra-n-propyltin ((CH₃CH₂CH₂)₄Sn) through the reaction of tin(IV) chloride (SnCl₄) with n-propylmagnesium bromide (CH₃CH₂CH₂MgBr), the Grignard reagent derived from 1-bromopropane.
Overall Reaction: SnCl₄ + 4 CH₃CH₂CH₂MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgClBr
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, products, and typical reaction conditions for the synthesis of tetra-n-propyltin.
Table 1: Properties of Key Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Tin(IV) Chloride | SnCl₄ | 260.52 | 114.1 | 2.226 |
| 1-Bromopropane | CH₃CH₂CH₂Br | 123.00 | 71 | 1.35 |
| Magnesium Turnings | Mg | 24.31 | N/A | 1.74 |
| Tetra-n-propyltin | (C₃H₇)₄Sn | 291.06 | 222 | 1.107 |
Table 2: Representative Reaction Parameters
| Parameter | Value / Condition | Notes |
| Grignard Formation | ||
| Molar Ratio (Mg:C₃H₇Br) | 1.1 : 1.0 | A slight excess of magnesium is used to ensure full conversion of the alkyl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | The solvent must be scrupulously dry. |
| Initiation | Gentle heating, Iodine crystal | A small crystal of iodine can help initiate the reaction. |
| Reaction Temperature | 35-40 °C (Gentle Reflux) | Maintain a gentle reflux during the addition of 1-bromopropane. |
| Alkylation Reaction | ||
| Molar Ratio (C₃H₇MgBr:SnCl₄) | 4.2 : 1.0 | A slight excess of the Grignard reagent is used to ensure complete alkylation. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition is performed at a low temperature to control the exothermic reaction. |
| Reaction Time | 2-3 hours | After addition is complete, the mixture is stirred to ensure completion. |
| Workup & Purification | ||
| Quenching Solution | Saturated aq. NH₄Cl | Used to hydrolyze excess Grignard reagent. |
| Purification Method | Fractional Distillation | The product is purified by distillation under reduced pressure to avoid decomposition. |
| Typical Yield | 70-80% | Yields can vary based on the purity of reagents and exclusion of moisture. |
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water. Tin(IV) chloride is corrosive and fumes in moist air. Tetra-n-propyltin is toxic and can be absorbed through the skin. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Preparation of n-Propylmagnesium Bromide (Grignard Reagent)
This procedure details the formation of the n-propylmagnesium bromide solution, which is used in situ for the subsequent reaction.
Materials:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnesium turnings (activated)
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation, if needed)
Methodology:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum or in an oven before use to remove all traces of moisture. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Place magnesium turnings (1.1 eq.) in the reaction flask.
-
Initiation: Add a small volume of the anhydrous ether/THF to cover the magnesium. Prepare a solution of 1-bromopropane (1.0 eq.) in anhydrous ether/THF in the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of n-propylmagnesium bromide is used directly in the next step.
Protocol 2: Synthesis of Tetra-n-propyltin
Materials:
-
Solution of n-propylmagnesium bromide (from Protocol 1)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: Cool the freshly prepared n-propylmagnesium bromide solution (4.2 eq.) in an ice/water bath to 0 °C.
-
Substrate Addition: Prepare a solution of tin(IV) chloride (1.0 eq.) in anhydrous ether/THF in a dropping funnel. Add the SnCl₄ solution dropwise to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. A thick, white precipitate of magnesium salts will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup (Quenching): Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture while cooling in an ice bath to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product should be separated. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the bulk of the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield tetra-n-propyltin as a colorless, oily liquid.[4]
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Chemical reaction pathway for the synthesis of tetra-n-propyltin.
Caption: Experimental workflow for tetra-n-propyltin synthesis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylstannane, also known as tetra-n-propyltin, is an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn.[1] It is a colorless, oily liquid that is characterized by its reactivity and significant toxicity.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions and applications. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with or encounter this compound.
Physical and Chemical Properties
This compound exhibits a range of physical and chemical properties that are crucial for its handling, application, and safety considerations. These properties are summarized in the tables below.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈Sn | [2] |
| Molecular Weight | 291.06 g/mol | [2] |
| Appearance | Colorless oily liquid | [1] |
| Density | 1.107 g/cm³ at 20°C | [2] |
| Melting Point | -109°C | [2] |
| Boiling Point | 222°C | [2] |
| Refractive Index | 1.4745 | [2] |
| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |
| Vapor Pressure | Data on the equilibrium vapor pressures of various tetraorganostannanes are available, which can provide an estimation. | [3] |
Chemical Properties of this compound
| Property | Description | Reference |
| Reactivity | Reacts readily with strong oxidizing agents. Can undergo hydrolysis under certain conditions but does not react with water under neutral conditions. | [1] |
| Stability | Stable under normal conditions. | |
| Toxicity | Toxic if swallowed, in contact with skin, and may be fatal if inhaled. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life with long-lasting effects. | [4] |
Experimental Protocols
The primary method for the synthesis of this compound is through a Grignard reaction. The following is a representative protocol adapted from general Grignard synthesis procedures.
Synthesis of this compound via Grignard Reaction
Principle: Tin(IV) chloride is reacted with an excess of propylmagnesium bromide, a Grignard reagent, to form this compound and magnesium bromide.
Materials:
-
Tin(IV) chloride (SnCl₄)
-
1-Bromopropane (CH₃CH₂CH₂Br)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Distilled water
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
A solution of 1-bromopropane in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the solution turning cloudy and the ether beginning to reflux.
-
The remainder of the 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Tin(IV) Chloride:
-
A solution of tin(IV) chloride in anhydrous hexane is prepared.
-
The Grignard reagent solution is cooled in an ice bath.
-
The tin(IV) chloride solution is added dropwise to the stirred Grignard reagent under an inert atmosphere. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is carefully quenched by the slow addition of distilled water, followed by a dilute acid (e.g., HCl or H₂SO₄) to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation.
-
Key Reactions and Applications
This compound serves as a versatile intermediate in organotin chemistry and has applications in materials science.
-
Precursor for Organotin Halides: It is a key starting material for the synthesis of various organotin halides, such as dipropyltin dichloride, which have applications as stabilizers for PVC and as catalysts.[1]
-
Catalysis: Like other organotin compounds, it can be employed as a catalyst in certain organic reactions.
-
Chemical Vapor Deposition (CVD): Organometallic compounds, including organotins, can be used as precursors in CVD to deposit thin films of metal or metal oxides.[5] In a typical CVD process, the volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film.[5]
Visualizations
Synthesis of this compound (Grignard Reaction Workflow)
References
An In-depth Technical Guide to Tetrapropylstannane (CAS: 2176-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapropylstannane, a tetraorganotin compound with the CAS number 2176-98-9, is a significant chemical intermediate primarily utilized in the synthesis of other organotin compounds. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it explores the toxicological profile of this compound, drawing parallels with other organotin compounds, and delves into the potential signaling pathways implicated in its biological activity, including interactions with nuclear receptors and the induction of oxidative stress. This guide is intended to be a valuable resource for professionals in research, and drug development who are working with or have an interest in organotin chemistry.
Physicochemical Properties
This compound is a colorless, oily liquid with an unpleasant odor.[1] It is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2176-98-9 | [1] |
| Molecular Formula | C₁₂H₂₈Sn | [2] |
| Molar Mass | 291.07 g/mol | [2] |
| Appearance | Colorless oily liquid | [1] |
| Density | 1.11 g/cm³ (at 20 °C) | [1] |
| Melting Point | -109 °C | [2] |
| Boiling Point | 222 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Grignard reaction, which involves the reaction of tin(IV) chloride with propylmagnesium bromide.[3]
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound from tin(IV) chloride and propylmagnesium bromide.
Materials:
-
Tin(IV) chloride (SnCl₄)[3]
-
1-Bromopropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is propylmagnesium bromide.
-
-
Reaction with Tin(IV) Chloride:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
In a separate flame-dried flask, prepare a solution of tin(IV) chloride in anhydrous diethyl ether.
-
Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. A 4:1 molar ratio of Grignard reagent to tin(IV) chloride should be used.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.
-
Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[4]
-
Workflow for the Synthesis of this compound:
Spectral Data and Characterization
The characterization of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for the structural elucidation of organotin compounds.[5]
Table 2: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |
| ¹H NMR | |||
| α-CH₂ | ~0.8 - 1.2 | Triplet | J(H,H) |
| β-CH₂ | ~1.4 - 1.7 | Sextet | J(H,H) |
| γ-CH₃ | ~0.9 - 1.1 | Triplet | J(H,H) |
| ¹³C NMR | |||
| α-CH₂ | ~10 - 20 | ||
| β-CH₂ | ~18 - 28 | ||
| γ-CH₃ | ~13 - 17 | ||
| ¹¹⁹Sn NMR | ~ -20 to +20 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[6] The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination environment of the tin atom.[7][8][9]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of tetraalkyltins typically shows a weak or absent molecular ion peak due to facile fragmentation.[10][11] The fragmentation pattern is dominated by the loss of alkyl radicals and rearrangements.
Predicted Fragmentation Pattern for this compound (C₁₂H₂₈Sn):
The fragmentation of tetraalkyltins is proposed to proceed through pathways that favor the formation of stable Sn(IV) and Sn(II) valence states.[10][11]
-
Loss of a Propyl Radical: The initial fragmentation is often the loss of a propyl radical (•C₃H₇) to form the tripropyltin cation [Sn(C₃H₇)₃]⁺.
-
Subsequent Fragmentations: This can be followed by the loss of propene (C₃H₆) via a β-hydride shift, leading to dipropyltin hydride cation [HSn(C₃H₇)₂]⁺. Further losses of propene and propyl radicals will lead to smaller tin-containing fragments.
Logical Flow of this compound Fragmentation in EI-MS:
Biological Activity and Signaling Pathways
While specific toxicological studies on this compound are limited, the biological activities of other organotin compounds, such as tributyltin (TBT), have been more extensively studied and can provide insights into the potential mechanisms of action for this compound. Organotin compounds are known for their toxicity, particularly to aquatic life.[1][2]
Interaction with Nuclear Receptors
Certain organotin compounds have been identified as environmental endocrine disruptors that can act as agonists for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs), most notably PPARγ.[12][13]
Tributyltin has been shown to activate RXR-PPAR heterodimers, primarily through its interaction with RXR.[12][13] This interaction can lead to the modulation of gene expression regulated by these nuclear receptors, which play crucial roles in metabolism, development, and inflammation. The activation of RXR-PPARγ by organotins is of particular interest as this pathway is involved in adipogenesis and insulin sensitivity.[14][15]
Proposed Signaling Pathway for Organotin Interaction with RXR-PPARγ:
Induction of Oxidative Stress
Another proposed mechanism for the toxicity of organotin compounds is the induction of oxidative stress.[16] This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. While direct evidence for this compound is lacking, studies on other organotins have shown that they can decrease the activities of antioxidant enzymes and increase markers of oxidative damage.[16]
Workflow of Oxidative Stress Induction by Organotins:
Conclusion
This compound is a valuable organotin compound with well-defined physicochemical properties. Its synthesis via the Grignard reaction is a standard and effective method. While detailed toxicological data for this compound itself is not abundant, the known biological activities of related organotin compounds suggest potential interactions with nuclear receptor signaling pathways and the induction of oxidative stress. This technical guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the need for further specific studies to fully elucidate its biological and toxicological profile.
References
- 1. Tetrapropyltin - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2176-98-9 [smolecule.com]
- 3. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. ismar.org [ismar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RXRgamma and PPARgamma ligands in combination to inhibit proliferation and invasiveness in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of tetrapropylstannane (CAS No. 2176-98-9), a tetraorganotin compound with applications in organic synthesis and materials science. This document details the physical constants of the compound, outlines the experimental protocols for their determination, and presents a visualization of its primary synthesis pathway.
Physical and Chemical Properties of this compound
This compound, also known as tetra-n-propyltin, is a colorless, oily liquid.[1] It is characterized by the chemical formula C₁₂H₂₈Sn and a molecular weight of 291.06 g/mol .
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.
| Property | Value | Conditions | Source |
| Melting Point | -109.1 °C | Atmospheric Pressure | Syracuse Research Corporation[2] |
| Boiling Point | 222 °C | Atmospheric Pressure (760 Torr) | Various Sources[1] |
| 119 °C | 15 Torr | Maire, J. C. (1959)[2] | |
| Density | 1.107 g/cm³ | 20 °C | Various Sources |
| Refractive Index | 1.475 | Not Specified | Stenutz[3] |
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this would typically be determined by distillation.
Methodology: Simple Distillation
-
Apparatus Setup: A distillation flask is charged with a sample of this compound (typically at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor is condensing at a constant temperature. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.[4]
-
Reduced Pressure Distillation: For the determination of the boiling point at reduced pressure (e.g., 15 Torr), the distillation apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The procedure is otherwise the same.
Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid. Given this compound's very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.
Methodology: Capillary Method with Low-Temperature Apparatus
-
Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.
-
Apparatus: A cryostat equipped with a viewing port and a calibrated low-temperature thermometer or thermocouple is used.
-
Cooling and Heating: The capillary tube is placed in the cryostat, which is cooled to a temperature below the expected melting point. The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the melting point.
-
Observation: The temperatures at which the first drop of liquid appears and at which the last crystal melts are recorded. This range represents the melting point.[1][5] For a pure substance, this range is typically narrow.
Synthesis of this compound: A Workflow
The most common method for the synthesis of this compound is the reaction of tin tetrachloride with a Grignard reagent, propylmagnesium bromide. The following diagram illustrates the key steps in this process.
Caption: Synthesis of this compound via Grignard Reaction.
References
In-Depth Technical Guide to the Safety Data for Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for tetrapropylstannane (CAS No. 2176-98-9), an organotin compound. The information is compiled from various safety data sheets and toxicological resources to assist researchers and professionals in handling this substance safely.
Substance Identification and Properties
This compound, also known as tetra-n-propyltin, is a colorless, oily liquid.[1] It is characterized by the chemical formula (CH₃CH₂CH₂)₄Sn.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₈Sn | [2][3] |
| Molar Mass | 291.06 g/mol | [2][3] |
| Appearance | Colorless oily liquid | [1] |
| Density | 1.107 g/cm³ (at 20°C) | [2] |
| Melting Point | -109°C | [2] |
| Boiling Point | 222°C | [1][2] |
| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |
Hazard Identification and Classification
This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory.
Table 2: GHS Hazard Classification of this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |
Source: Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.[2][3]
The following diagram illustrates the logical flow of information in a chemical safety assessment, from initial identification to risk management.
Caption: Chemical Safety Assessment Workflow.
Toxicological Information
The primary toxicological concerns with this compound are its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and respiratory sensitization.[2] Organotin compounds, in general, are known for their toxicity, with trimethyl and triethyltin compounds being the most toxic and well-absorbed from the gastrointestinal tract.[2][3]
Table 3: Acute Toxicity Data for Selected Organotin Compounds (for reference)
| Compound | Route | Species | LD50/LC50 |
| Dimethyltin Dichloride | Oral | Rat (male) | 273 mg/kg |
| Dimethyltin Dichloride | Oral | Rat (female) | 164 mg/kg |
| Tri-n-propyltin acetate | Oral | Rat | 118 mg/kg |
| Tributyltin Oxide (TBTO) | Inhalation | Rat | LC50 (4 hours): 77 mg/m³ |
Note: The data in this table is for related organotin compounds and is provided for comparative purposes only. Specific quantitative toxicity data for this compound was not found in the provided search results.
Experimental Protocols
The following are summaries of the standardized OECD guidelines for key toxicological endpoints relevant to the hazards of this compound.
Acute Dermal Irritation/Corrosion (OECD 404)
This test provides information on the potential of a substance to cause skin irritation or corrosion.
-
Test System: Typically, the albino rabbit is used.
-
Methodology:
-
A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch.
-
The exposure duration is typically 4 hours, after which the residual substance is removed.
-
Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test System: The albino rabbit is the preferred species.
-
Methodology:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
-
Endpoint: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are used to classify the irritancy of the substance. The reversibility of the ocular responses is also assessed.
Skin Sensitization (OECD 406)
This guideline describes procedures to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler test.
-
Test System: The guinea pig is the animal of choice.
-
Methodology (General Principle):
-
Induction Phase: The test animals are initially exposed to the test substance, either by intradermal injection with an adjuvant (GPMT) or by topical application (Buehler test), to induce a state of hypersensitivity.
-
Rest Period: A rest period of 10 to 14 days follows the induction phase, allowing for the development of an immune response.
-
Challenge Phase: The animals are then exposed to a non-irritating concentration of the test substance via topical application.
-
-
Endpoint: The skin reactions at the challenge site are observed and scored. A substance is classified as a sensitizer if a significantly greater response is observed in the treated animals compared to a control group.
Acute Inhalation Toxicity (OECD 403)
This test determines the potential of a substance to cause toxicity when inhaled for a short period.
-
Test System: The rat is the preferred species.
-
Methodology:
-
Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours.
-
Several concentration levels are usually tested.
-
The animals are observed for at least 14 days.
-
-
Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals. Clinical observations and post-mortem examinations are also conducted.
The workflow for a typical in vivo toxicology study is depicted in the diagram below.
Caption: In Vivo Toxicology Study Workflow.
Handling and Storage
Given the high toxicity of this compound, strict safety precautions are necessary.
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Reactivity: Reacts with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and tin oxides.
This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most current and detailed safety information.
References
An In-depth Technical Guide on the Toxicological Data of Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological data for Tetrapropylstannane. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and review of the primary literature. Significant data gaps exist in the public domain regarding the toxicology of this specific compound.
Executive Summary
This compound ((C₃H₇)₄Sn) is an organotin compound. While specific toxicological data for this compound is limited, the broader class of organotin compounds is known for a range of toxic effects. This guide provides a comprehensive overview of the available data on this compound and contextualizes it with information on related organotin compounds. The information is presented to facilitate further research and safety assessment.
Acute Toxicity
Quantitative data on the acute toxicity of this compound is scarce in publicly available literature. General hazard classifications indicate that it is toxic by oral, dermal, and inhalation routes.
Table 1: Summary of Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Classification |
| LC50 | Rat | Inhalation (4-hour) | > 3.8 mg/L | Data Deficient for precise classification |
| LD50 | - | Oral | Data Not Available | GHS: Toxic if swallowed[1] |
| LD50 | - | Dermal | Data Not Available | GHS: Toxic in contact with skin[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocols (General)
Standard protocols for acute toxicity testing are established by organizations such as the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance by gavage to fasted animals (typically rats). Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An estimated LD50 is determined based on the observed effects at different dose levels.
-
Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats). The site is covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity.
-
Acute Inhalation Toxicity (OECD 403/436): Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). Animals are observed for mortality and toxic effects during and after exposure.
Irritation and Sensitization
This compound is generally described as an irritant to the skin, eyes, and respiratory system. It may also cause allergic skin or respiratory reactions.
Table 2: Irritation and Sensitization Profile of this compound
| Endpoint | Result | Classification |
| Skin Irritation | Irritant | GHS: Irritant |
| Eye Irritation | Irritant | GHS: Irritant |
| Skin Sensitization | May cause an allergic skin reaction | GHS: Skin Sensitizer[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS: Respiratory Sensitizer[1] |
Experimental Protocols (General)
-
Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals.
-
Acute Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at set time points.
Genotoxicity
No specific genotoxicity studies for this compound were identified in the public domain. However, genotoxicity testing is a standard component of toxicological evaluation.
Experimental Protocols (General)
A standard battery of genotoxicity tests is typically performed to assess the mutagenic and clastogenic potential of a substance.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[2][3][4][5][6]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes).[7][8] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually rodents).[2][9] Following exposure to the test substance, bone marrow or peripheral blood is analyzed for the presence of micronuclei in newly formed red blood cells.
Carcinogenicity
No carcinogenicity studies for this compound were found.
Experimental Protocols (General)
-
Carcinogenicity Studies (OECD 451): These are long-term studies (typically 2 years in rats) where animals are exposed to the test substance daily. The study is designed to observe the development of neoplastic lesions over a major portion of the animal's lifespan.[10][11][12]
Metabolism and Toxicokinetics
Specific data on the metabolism and toxicokinetics of this compound are not available. However, studies on other organotin compounds provide some insights. For instance, a study on tripropyltin in rats showed that the predominant metabolites in the liver and kidneys were dialkyltins.[9] Another study on tetraphenyltin in rats indicated that it accumulated in the liver and was metabolized to diphenyltin.[13] The general metabolic pathway for tetraalkyltin compounds is believed to involve sequential dealkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 5. Report on Oral LD50 in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Comparative study of five trialkyltin compounds: their metabolites in rat organs 24 hours after single oral treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Tributyltin chloride leads to adiposity and impairs metabolic functions in the rat liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Metabolism of a tetraphenyltin compound in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Threat in Our Waters: An In-Depth Technical Guide to the Environmental Impact of Tetraalkyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Tetraalkyltin compounds, a class of organotin compounds, have been widely used for decades in a variety of industrial and agricultural applications. Their efficacy as biocides, catalysts, and stabilizers has, however, come at a significant environmental cost. This technical guide provides a comprehensive overview of the environmental impact of tetraalkyltin compounds, focusing on their sources, environmental fate, toxicity, and the analytical methods for their detection. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are investigating the ecological and health implications of these persistent environmental contaminants.
Sources and Environmental Fate of Tetraalkyltin Compounds
The primary sources of tetraalkyltin compounds in the environment are anthropogenic.[1][2][3][4] Historically, the most significant contributor has been their use in antifouling paints for marine vessels to prevent the growth of organisms on hulls.[1] Other major sources include their application as industrial catalysts, stabilizers in PVC plastics, and as agricultural biocides.[4][5]
Once released into the environment, tetraalkyltin compounds can undergo degradation to more toxic and persistent tri- and di-organotin compounds.[2][4] Their low water solubility and high affinity for particulate matter lead to their accumulation in sediments and soils, where they can persist for years.[2][6] In the aquatic environment, the primary degradation pathways are photolysis and biodegradation, with half-lives in water ranging from days to weeks.[1][6] In sediments, however, degradation is significantly slower, with half-lives extending to several years.[1][6]
Ecotoxicity of Tetraalkyltin Compounds
The toxicity of organotin compounds varies significantly with the number of alkyl groups, with triorganotin compounds generally being the most toxic.[2][7] These compounds are highly toxic to a wide range of aquatic organisms, even at very low concentrations.
Aquatic Toxicity
Tetraalkyltin and their degradation products have been shown to cause a variety of adverse effects in aquatic life, including mortality, growth inhibition, and reproductive and developmental abnormalities. The following tables summarize the acute and chronic toxicity of various tetraalkyltin compounds to representative aquatic organisms.
Table 1: Acute Toxicity of Tetraalkyltin Compounds to Aquatic Organisms
| Compound | Species | Endpoint (Duration) | Concentration (µg/L) | Reference |
| Tetrabutyltin | Daphnia magna (Water flea) | 48h EC50 | 1.5 | [8] |
| Tributyltin | Daphnia magna (Water flea) | 48h LC50 | 0.95 | [9] |
| Tributyltin | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 1.3 | [10] |
| Triphenyltin | Ankistrodesmus falcatus (Green algae) | 72h EC50 | 5 | [11] |
| Tributyltin | Skeletonema costatum (Diatom) | 72h EC50 | 0.36 | [11] |
Table 2: Chronic Toxicity of Tetraalkyltin Compounds to Aquatic Organisms
| Compound | Species | Endpoint (Duration) | Concentration (ng/L) | Reference |
| Tributyltin | Nucella lapillus (Dogwhelk) | - (Imposex) | < 1 | [2] |
| Tributyltin | Danio rerio (Zebrafish) | - (Endocrine disruption) | 1 | [12] |
| Dibutyltin | Danio rerio (Zebrafish) | 8 weeks (Immunotoxicity) | 10 | [1] |
Bioaccumulation and Biomagnification
The lipophilic nature of organotin compounds facilitates their bioaccumulation in the fatty tissues of aquatic organisms.[1] This accumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain.[13][14] High concentrations of organotins have been found in top predators such as marine mammals, indicating the potential for significant ecological risk.[8]
Mechanisms of Toxicity: Signaling Pathways
The toxicity of tetraalkyltin compounds is exerted through various mechanisms at the cellular and molecular level, often involving the disruption of critical signaling pathways.
Endocrine Disruption by Tributyltin (TBT)
Tributyltin is a potent endocrine disruptor, primarily through its interaction with nuclear receptors.[12] It acts as an agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][15] The activation of the RXR/PPARγ heterodimer by TBT leads to the induction of adipogenesis (fat cell formation) and disrupts steroid biosynthesis.[15][16]
Caption: Tributyltin (TBT) signaling pathway for endocrine disruption.
Immunotoxicity of Dibutyltin (DBT)
Dibutyltin has been shown to exert immunotoxic effects by modulating key inflammatory signaling pathways. In zebrafish, DBT exposure leads to the suppression of immune responses through the IKKβ/IκBα/NF-κB p65 and JAK/STAT signaling pathways.[1]
References
- 1. eurofins.it [eurofins.it]
- 2. oecd.org [oecd.org]
- 3. fera.co.uk [fera.co.uk]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. OECD 201: Our Technical Approach | Scymaris [scymaris.com]
- 9. oecd.org [oecd.org]
- 10. eurofins.com.au [eurofins.com.au]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Specialty Chemicals | Fish, Early-life Stage Toxicity Test [jrfglobal.com]
- 14. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 15. engg.k-state.edu [engg.k-state.edu]
- 16. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
An In-depth Technical Guide to Organostannane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organostannane chemistry, the study of organometallic compounds containing a tin-carbon bond, has been a cornerstone of organic synthesis for decades.[1] First discovered by Edward Frankland in 1849, the field has since burgeoned, particularly with the advent of Grignard reagents, which facilitate the formation of tin-carbon bonds.[1] Organostannanes, or organotin compounds, are widely utilized in a vast array of applications, from industrial uses as PVC stabilizers and biocides to their indispensable role in modern synthetic organic chemistry.[2] Their stability to air and moisture, coupled with their unique reactivity, makes them powerful tools in the construction of complex molecules, a critical aspect of drug discovery and development.[3]
This technical guide provides an in-depth exploration of the core principles of organostannane chemistry, focusing on their synthesis, key reactions, and practical applications. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Concepts in Organostannane Chemistry
Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, which can exist in either a +2 or +4 oxidation state, with the latter being more common and stable. The four main classes of organotin(IV) compounds are tetraorganotins (R₄Sn), triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), and monoorganotin trihalides (RSnX₃), where R is an organic group and X is typically a halide.[1]
The reactivity of organostannanes is largely dictated by the nature of the organic substituents and the other groups attached to the tin atom. The tin-carbon bond is relatively nonpolar and stable, yet it is susceptible to cleavage by various electrophiles. This balance of stability and reactivity is key to their utility in organic synthesis.
Synthesis of Organostannanes
Several methods are employed for the synthesis of organostannanes, with the choice of method depending on the desired compound and the available starting materials.
Grignard Reaction
A classic and widely used method for forming tin-carbon bonds involves the reaction of a Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl₄). This method is particularly useful for the synthesis of symmetrical tetraorganotins.
Experimental Protocol: Synthesis of Tetrabutyltin via Grignard Reaction
-
Materials: Magnesium turnings, n-butyl bromide, anhydrous diethyl ether, tin(IV) chloride.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (n-butylmagnesium bromide).
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude tetrabutyltin by vacuum distillation.
-
Wurtz Reaction
The Wurtz reaction provides an alternative method for the synthesis of symmetrical tetraorganotins by reacting an alkyl halide with sodium metal in the presence of a tin halide. However, this method is often associated with lower yields due to side reactions.[6][7]
Kocheshkov Redistribution Reaction
The Kocheshkov redistribution reaction is a crucial method for the preparation of organotin halides from tetraorganotins. It involves the reaction of a tetraorganotin with a tin tetrahalide in specific stoichiometric ratios to yield the desired tri-, di-, or mono-organotin halide.[1]
Experimental Protocol: Synthesis of Tributyltin Chloride via Kocheshkov Redistribution
-
Materials: Tetrabutyltin, tin(IV) chloride.
-
Procedure:
-
In a clean, dry reaction vessel, combine tetrabutyltin and tin(IV) chloride in a 3:1 molar ratio.
-
Heat the reaction mixture with stirring. The reaction is typically carried out at elevated temperatures (e.g., 200 °C) for several hours.[3]
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC or NMR).
-
Upon completion, purify the resulting tributyltin chloride by vacuum distillation.
-
-
Stoichiometry for Different Products:
-
3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
R₄Sn + 3 SnCl₄ → 4 RSnCl₃[1]
-
Key Reactions of Organostannanes
The utility of organostannanes in organic synthesis is highlighted by their participation in a variety of powerful carbon-carbon bond-forming reactions, most notably the Stille coupling.
The Stille Coupling Reaction
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (e.g., triflate).[8] This reaction is highly valued for its broad substrate scope, tolerance of a wide range of functional groups, and generally mild reaction conditions.[8]
The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of Iodobenzene with Tributyl(vinyl)stannane
-
Materials: Iodobenzene, tributyl(vinyl)stannane, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄.
-
Add anhydrous toluene, followed by iodobenzene and then tributyl(vinyl)stannane.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride for several hours. This precipitates the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, wash the filtrate with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product (styrene) by column chromatography.
-
Purification of Organostannanes
A significant challenge in organostannane chemistry is the removal of toxic organotin byproducts from the desired reaction products. Several methods have been developed to address this issue.
-
Chromatographic Purification: Standard column chromatography on silica gel can be effective, but often requires specific conditions. Using silica gel treated with potassium fluoride or potassium carbonate can facilitate the removal of organotin impurities by converting them into more polar or insoluble salts.[9]
-
Fluoride Treatment: As mentioned in the Stille coupling protocol, treatment with aqueous potassium fluoride is a common and effective method for precipitating trialkyltin halides as insoluble fluorides.
-
Extraction: Liquid-liquid extraction can sometimes be used to separate less polar organotin compounds from more polar products.
Data Presentation
Physicochemical Properties of Common Organostannanes
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Tetrabutyltin | C₁₆H₃₆Sn | 347.16 | 145 / 10 mmHg | 1.057 | 1.473 |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 171-173 / 25 mmHg[10][11] | 1.2[10][11] | 1.492[10][11] |
| Tributyl(vinyl)stannane | C₁₄H₃₀Sn | 317.10 | 104-106 / 3.5 mmHg[12] | 1.085[12] | 1.478[12] |
Spectroscopic Data for Tributyl(vinyl)stannane
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H NMR | ||
| α-vinyl H | 6.3 - 6.5 | |
| β-vinyl H (cis) | 5.6 - 5.8 | |
| β-vinyl H (trans) | 5.2 - 5.4 | |
| Butyl CH₂ (α to Sn) | 0.8 - 1.0 | |
| Butyl CH₂, CH₃ | 1.2 - 1.6, 0.9 | |
| ¹³C NMR | ||
| α-vinyl C | ~137 | |
| β-vinyl C | ~130 | |
| Butyl C (α to Sn) | ~10 | |
| Butyl C (β, γ, δ) | ~29, ~27, ~14 | |
| ¹¹⁹Sn NMR | -40 to -60 | J(¹¹⁹Sn-¹H) ≈ 50-70 Hz, J(¹¹⁹Sn-¹³C) ≈ 350-450 Hz |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Toxicity Data for Selected Organotin Compounds
| Compound | Organism | Route | Toxicity Value |
| Tributyltin oxide | Rat | Dermal | LD₅₀: 605 mg/kg[13] |
| Tributyltin oxide | Rat | Inhalation | LC₅₀ (4h): 77 mg/m³[13] |
| Dimethyltin | Mud crab zoeae | Aqueous | LC₅₀: 92,276 nM[14] |
| Tricyclohexyltin | Mud crab zoeae | Aqueous | LC₅₀: 19.8 nM[14] |
Mandatory Visualizations
Synthesis and Purification Workflow
dot
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. byjus.com [byjus.com]
- 7. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. TRIBUTYL(1-ETHOXYVINYL)TIN(97674-02-7) 13C NMR [m.chemicalbook.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Tributyl(vinyl)tin | 7486-35-3 [chemicalbook.com]
- 13. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. forum.graphviz.org [forum.graphviz.org]
Reactivity of the Tin-Carbon Bond in Tetrapropylstannane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylstannane, an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn, serves as a significant reagent and precursor in various chemical transformations. The reactivity of the tin-carbon (Sn-C) bond is central to its utility, participating in a range of reactions including transmetallation and electrophilic cleavage. This technical guide provides a comprehensive overview of the reactivity of the Sn-C bond in this compound, detailing key reactions, experimental protocols, and available quantitative data.
Physical and Spectroscopic Properties
A foundational understanding of this compound's physical and spectroscopic properties is essential for its effective use in research and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈Sn | [1] |
| Molecular Weight | 291.06 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 221-223 °C | [1] |
| Density | 1.107 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.474 | [1] |
| ¹H NMR (CDCl₃) | δ ~0.9 (t), ~1.3 (m), ~1.5 (m) ppm | [1] |
| ¹³C NMR (CDCl₃) | δ ~10.3, ~19.1, ~29.0 ppm | [1] |
| ¹¹⁹Sn NMR (CDCl₃) | δ ~-10.5 ppm |
Synthesis of this compound
The primary synthetic route to this compound involves the Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Tin(IV) chloride (SnCl₄)
-
n-Propylmagnesium bromide (CH₃CH₂CH₂MgBr) in a suitable ether solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
A solution of tin(IV) chloride in anhydrous diethyl ether is cooled in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-propylmagnesium bromide is added dropwise to the stirred SnCl₄ solution. The molar ratio of Grignard reagent to SnCl₄ should be at least 4:1 to ensure complete substitution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity of the Tin-Carbon Bond
The Sn-C bond in this compound is susceptible to cleavage by two primary mechanisms: transmetallation and electrophilic attack.
Transmetallation Reactions: The Stille Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3] In this reaction, the propyl group of this compound can be transferred, although less readily than unsaturated organic groups. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination.[4]
While specific conditions vary depending on the substrates, a general protocol for a Stille coupling reaction is as follows.[4]
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., THF, DMF, toluene)
-
Optional: Additives such as Cu(I) salts or lithium chloride
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the organic halide/triflate, the palladium catalyst, and any additives.
-
Add the anhydrous solvent via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the filtrate with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide + Tetraalkylstannane | Pd(PPh₃)₄ | Toluene | 100 | 16 | 76-99 | [5] |
| Acyl Chloride + Tetraalkylstannane | PdCl₂(PPh₃)₂ | THF | 65 | 2 | 53-87 | [3] |
Electrophilic Cleavage
The Sn-C bond in this compound can be readily cleaved by a variety of electrophiles, including halogens, mineral acids, and carboxylic acids. This reactivity allows for the synthesis of various propyltin derivatives.
Halogens such as bromine and iodine react with this compound to cleave one or more propyl groups, depending on the stoichiometry.
Reaction with Bromine: (CH₃CH₂CH₂)₄Sn + Br₂ → (CH₃CH₂CH₂)₃SnBr + CH₃CH₂CH₂Br
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another inert solvent
Procedure:
-
Dissolve this compound in carbon tetrachloride in a flask protected from light.
-
Cool the solution in an ice bath.
-
Add a solution of bromine in carbon tetrachloride dropwise with stirring. A 1:1 molar ratio is typically used to achieve monosubstitution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. The disappearance of the bromine color indicates the completion of the reaction.
-
The solvent and propyl bromide byproduct can be removed by distillation.
-
The resulting tripropyltin bromide can be purified by vacuum distillation.
Hydrogen halides, such as hydrogen chloride (HCl), also cleave the Sn-C bond to produce the corresponding tripropyltin halide and propane.
Reaction with HCl: (CH₃CH₂CH₂)₄Sn + HCl → (CH₃CH₂CH₂)₃SnCl + CH₃CH₂CH₂CH₃
Quantitative Data on Sn-C Bond Reactivity
Precise quantitative data for the reactivity of this compound is not extensively documented in readily available literature. However, general trends and some specific data for related organotin compounds can provide valuable insights.
| Bond | Dissociation Energy (kJ/mol) | Reference |
| C-Sn (general alkyl) | ~250-300 | [6][7] |
Note: The Sn-C bond dissociation energy can vary depending on the specific alkyl groups and the overall molecular structure.
Conclusion
The reactivity of the tin-carbon bond in this compound is a versatile tool in organic synthesis. Its participation in Stille cross-coupling reactions allows for the formation of new carbon-carbon bonds, while its susceptibility to electrophilic cleavage provides a route to various tripropyltin derivatives. While specific quantitative kinetic and thermodynamic data for this compound remain somewhat sparse in the literature, the general principles and experimental protocols outlined in this guide provide a solid foundation for its application in research and development. Further investigation into the precise quantification of its reactivity with a broader range of substrates would be a valuable contribution to the field of organometallic chemistry.
References
- 1. This compound | C12H28Sn | CID 16585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Common Bond Energies (D [wiredchemist.com]
Methodological & Application
Application Notes and Protocols: The Use of Tetrapropylstannane in Stille Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the construction of complex molecules in medicinal chemistry and materials science.[1][2] The reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[2][3] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them compatible with complex substrates.[2][4]
While a broad range of organostannanes have been employed in Stille reactions, specific literature detailing the use of tetrapropylstannane is limited. Most documented protocols and applications focus on organostannanes bearing at least one sp²-hybridized group to be transferred (e.g., vinyl, aryl) and non-transferable alkyl groups such as methyl or butyl. In this compound, the propyl groups are considered "non-transferable" ligands in the context of typical Stille couplings involving sp²-hybridized electrophiles. The slower rate of migration of alkyl groups from the tin atom compared to vinyl or aryl groups allows for the selective transfer of the desired group.[1]
These notes provide a comprehensive overview of the Stille reaction, with a focus on the general principles applicable to tetraalkylstannanes. A representative protocol using a common organostannane is provided as a template that can be adapted and optimized for specific applications, potentially including those where this compound might be considered as the organometallic partner, particularly in scenarios involving the transfer of a propyl group to an sp²-hybridized carbon.
General Principles of the Stille Cross-Coupling Reaction
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[4]
-
Transmetalation: The organostannane (R²-SnR₃) transfers an organic group (R²) to the palladium center, displacing the halide or triflate (X) to form a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst.[4]
A major side reaction can be the homocoupling of the organostannane reagent.[1] The choice of catalyst, ligands, solvent, and additives can significantly influence the reaction's efficiency and selectivity.
Catalytic Cycle of the Stille Reaction
Quantitative Data Summary
Due to the scarcity of published data specifically for this compound in Stille reactions, the following table summarizes typical reaction parameters for the coupling of various organostannanes with aryl halides. These values can serve as a starting point for optimization when considering the use of this compound.
| Organostannane (R²-SnR₃) | Electrophile (R¹-X) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Vinyl-Sn(n-Bu)₃ | Aryl Iodide | 1-5 | PPh₃ (2-10) | Toluene | 80-110 | 12-24 | 75-95 |
| Aryl-Sn(n-Bu)₃ | Aryl Bromide | 2-5 | P(t-Bu)₃ (4-10) | Dioxane | 100 | 16-48 | 70-90 |
| Alkynyl-Sn(n-Bu)₃ | Aryl Triflate | 1-3 | AsPh₃ (2-6) | NMP | 25-80 | 2-12 | 80-98 |
| Propyl-Sn(n-Bu)₃* | Aryl Iodide | 2-5 | Pd(PPh₃)₄ | DMF | 80-100 | 24 | Moderate |
*Note: Data for propyl-transfer from a mixed alkylstannane is less common and yields can be variable. Conditions often require optimization to favor the transfer of the sp³-hybridized group.
Experimental Protocols
The following is a general, representative protocol for a Stille cross-coupling reaction. This protocol should be adapted and optimized for the specific substrates and reagents being used, including this compound.
Representative Protocol: Coupling of an Aryl Bromide with an Organostannane
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., this compound) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.01 - 0.05 mmol, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)
-
Optional: Additive such as CuI or CsF (if required for activation)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Reagent Addition: Add the aryl bromide and the chosen solvent. Stir the mixture for 10-15 minutes to ensure dissolution.
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated aqueous solution of KF or NH₄Cl to remove tin byproducts.[4] Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Experimental Workflow Diagram
Considerations for Using this compound
-
Toxicity: All organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]
-
Propyl Group Transfer: While typically non-transferable, the transfer of a propyl group can occur under certain conditions, especially with more reactive electrophiles or in the absence of a more readily transferable group on the tin atom.
-
Purification: The removal of tin byproducts can be challenging. Washing with aqueous KF is a common method to precipitate tin fluorides, which can then be removed by filtration.[4]
-
Reaction Optimization: The reaction conditions, including the choice of palladium source, ligand, solvent, and temperature, will likely require careful optimization for any given substrate combination when using this compound.
Conclusion
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry. While specific examples utilizing this compound are not widely reported, the general principles and protocols outlined in these notes provide a solid foundation for researchers to explore its potential applications. Careful optimization and adherence to safety protocols are essential when working with organostannane reagents.
References
Application Notes and Protocols: Tetrapropylstannane as a Precursor for Organotin Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of propyltin halides using tetrapropylstannane as a starting material. The protocols detailed below are based on the well-established Kocheshkov redistribution reaction, a versatile method for the formation of organotin halides.
Introduction
This compound ((C₃H₇)₄Sn) is a key precursor in organotin chemistry, primarily utilized for the synthesis of various propyltin halides. These halides, including tripropyltin chloride, dipropyltin dichloride, and propyltin trichloride, serve as important intermediates in a wide range of applications, from catalysts in organic synthesis to stabilizers for polymers. The Kocheshkov redistribution reaction is the most common method for their preparation, involving the reaction of this compound with a tin tetrahalide, typically tin(IV) chloride (SnCl₄). The stoichiometry of the reactants is the critical factor that determines the primary product of the reaction.
Reaction Stoichiometry and Products
The reaction between this compound and tin(IV) chloride can be controlled to selectively synthesize tripropyltin chloride, dipropyltin dichloride, or propyltin trichloride by adjusting the molar ratio of the reactants. The general reactions are as follows:
-
Synthesis of Tripropyltin Chloride ((C₃H₇)₃SnCl): 3 (C₃H₇)₄Sn + SnCl₄ → 4 (C₃H₇)₃SnCl
-
Synthesis of Dipropyltin Dichloride ((C₃H₇)₂SnCl₂): (C₃H₇)₄Sn + SnCl₄ → 2 (C₃H₇)₂SnCl₂
-
Synthesis of Propyltin Trichloride (C₃H₇SnCl₃): (C₃H₇)₄Sn + 3 SnCl₄ → 4 C₃H₇SnCl₃
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of propyltin halides from this compound. Please note that yields can vary based on specific reaction conditions and purification methods.
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio ((C₃H₇)₄Sn : SnCl₄) | Typical Yield (%) |
| Tripropyltin Chloride | (C₃H₇)₃SnCl | 283.43 | 3 : 1 | Data not available |
| Dipropyltin Dichloride | (C₃H₇)₂SnCl₂ | 275.79 | 1 : 1 | Data not available |
| Propyltin Trichloride | C₃H₇SnCl₃ | 268.15 | 1 : 3 | Data not available |
Experimental Protocols
General Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Tripropyltin Chloride
Materials:
-
This compound ((C₃H₇)₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add this compound.
-
Add the anhydrous solvent to dissolve the this compound.
-
Under a constant stream of inert gas, slowly add tin(IV) chloride to the stirred solution in a 3:1 molar ratio of this compound to tin(IV) chloride.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.
-
Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting tripropyltin chloride by fractional distillation under vacuum.
Protocol 2: Synthesis of Dipropyltin Dichloride
Materials:
-
This compound ((C₃H₇)₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add this compound and the anhydrous solvent.
-
Slowly add tin(IV) chloride to the stirred solution from the dropping funnel in a 1:1 molar ratio. An exothermic reaction may occur; control the addition rate to maintain a moderate temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Gently heat the mixture to 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude dipropyltin dichloride by vacuum distillation or recrystallization from a suitable solvent.
Protocol 3: Synthesis of Propyltin Trichloride
Materials:
-
This compound ((C₃H₇)₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous solvent (e.g., hexane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Slowly add tin(IV) chloride to the solution from the dropping funnel in a 1:3 molar ratio of this compound to tin(IV) chloride.
-
Control the addition rate to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting propyltin trichloride by fractional distillation under high vacuum.
Visualizations
Application Notes and Protocols for Stille Coupling Using Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that has become a cornerstone in modern organic synthesis, including in the field of drug development.[1][2] This reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate, catalyzed by a palladium complex.[2][3] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them suitable for complex molecule synthesis.[1] While organotin compounds are toxic and require careful handling, the mild reaction conditions and broad substrate scope of the Stille coupling make it an indispensable tool.[2][3]
This document provides a detailed protocol for performing a Stille coupling reaction, with a focus on the use of tetrapropylstannane as the organotin reagent. While many published procedures utilize tributyl- or trimethylstannyl derivatives, the fundamental principles and reaction conditions are analogous for this compound, where the propyl groups act as non-transferable "dummy" ligands.
Reaction Principle and Mechanism
The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.[4]
-
Transmetalation: The organostannane (R²-SnPr₃) exchanges its organic group (R²) with the halide (X) on the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The newly formed diorganopalladium complex eliminates the final coupled product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane
This protocol provides a general method for the Stille coupling of an aryl bromide with an organostannane. The specific quantities and reaction parameters may require optimization depending on the specific substrates used.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound derivative (e.g., Aryl-SnPr₃) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, THF, dioxane)
-
Additives (optional, e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and any solid additives (e.g., CuI).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the this compound derivative (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following tables summarize typical reaction parameters and the effect of various components on the Stille coupling reaction, compiled from general literature knowledge.
Table 1: Typical Reaction Parameters for Stille Coupling
| Parameter | Typical Range/Value | Notes |
| Stoichiometry (Organostannane:Electrophile) | 1.1:1 to 1.5:1 | A slight excess of the organostannane is often used to ensure complete consumption of the electrophile. |
| Catalyst Loading (mol%) | 1 - 5 | Higher loadings may be necessary for less reactive substrates. |
| Temperature (°C) | 60 - 110 | Dependent on the solvent and the reactivity of the substrates. |
| Reaction Time (h) | 2 - 24 | Monitored by TLC or GC/MS until completion. |
Table 2: Common Components in Stille Coupling Reactions
| Component | Examples | Role |
| Palladium Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Ligands | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Stabilize the palladium center and influence its reactivity. |
| Solvents | Toluene, DMF, THF, Dioxane | Should be anhydrous and degassed to prevent catalyst deactivation. |
| Additives | CuI, LiCl, CsF | Can accelerate the transmetalation step and improve yields. |
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
References
Application of Tetrapropylstannane in Chemical Vapor Deposition (CVD) of Tin Films: A Theoretical Framework
For researchers, scientists, and drug development professionals, this document provides a theoretical framework for the potential application of tetrapropylstannane as a precursor in the chemical vapor deposition (CVD) of pure tin (Sn) films. Due to a lack of specific literature on the use of this compound for this purpose, the following application notes and protocols are based on the known properties and behaviors of analogous tetra-alkyl tin compounds, such as tetramethyltin and tetraethyltin.
Application Notes
Tetra-alkyl tin compounds are a class of organometallic precursors that have been explored for the deposition of tin-containing thin films. While much of the existing research focuses on the formation of tin oxide (SnO₂) films by introducing an oxygen source, the thermal decomposition of these precursors in an inert atmosphere presents a viable, yet largely undocumented, route to depositing pure metallic tin films.
This compound ((C₃H₇)₄Sn) is anticipated to be a liquid precursor with a boiling point suitable for conventional bubbler-based delivery in a CVD system. Its primary advantages would likely include:
-
Halide-Free Deposition: As an alkyl-based precursor, it avoids the incorporation of halogen impurities (e.g., chlorine) into the tin film, which can be detrimental to the film's electrical and chemical properties.
-
Lower Decomposition Temperature: Compared to inorganic precursors like tin tetrachloride (SnCl₄), tetra-alkyl tins are expected to decompose at lower temperatures, making the process compatible with a wider range of substrates, including those that are thermally sensitive.
-
Potential for High Purity Films: In the absence of oxygen and other reactive gases, the decomposition should primarily yield metallic tin and volatile organic byproducts, leading to high-purity films.
The primary challenges and considerations for using this compound would include precursor stability, handling of a potentially toxic and pyrophoric compound, and optimization of process parameters to control film morphology and crystallinity.
Properties of Analogous Tetra-Alkyl Tin Precursors
To estimate the potential process parameters for this compound, it is useful to consider the properties of its shorter-chain analogues.
| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Decomposition Temperature (°C) |
| Tetramethyltin | (CH₃)₄Sn | 178.84 | 78 | ~277[1] |
| Tetraethyltin | (C₂H₅)₄Sn | 234.95 | 181 | Explodes on rapid heating[2] |
| Tetrabutyltin | (C₄H₉)₄Sn | 349.21 | 145 (@ 10 mmHg) | ~265[3] |
Note: The decomposition temperature can be influenced by various factors, including pressure and the presence of catalytic surfaces.
Hypothetical Experimental Protocol for CVD of Tin Films using this compound
This protocol is a projection based on the general principles of CVD and the properties of similar organometallic precursors.
1. Precursor Handling and System Preparation:
-
Safety Precautions: this compound, like other organotin compounds, should be handled in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves, must be worn.
-
Precursor Loading: The this compound liquid precursor is loaded into a stainless-steel bubbler in an inert atmosphere (e.g., argon or nitrogen).
-
CVD Reactor: A cold-wall CVD reactor is recommended to minimize precursor decomposition on the reactor walls. The substrate is placed on a heated stage.
-
System Purge: The reactor and all gas lines are purged with a high-purity inert gas (e.g., argon at 99.999% purity) to remove any residual air and moisture.
2. Deposition Process:
-
Substrate Preparation: The substrate (e.g., silicon wafer, glass, or a suitable metal) is cleaned using a standard procedure (e.g., sonication in acetone and isopropanol followed by drying with nitrogen).
-
Process Parameters (Estimated):
-
Substrate Temperature: 300 - 500 °C. The optimal temperature will need to be determined experimentally to balance precursor decomposition and film quality.
-
Precursor Bubbler Temperature: 50 - 80 °C. This temperature should be sufficient to generate adequate vapor pressure without causing premature decomposition of the precursor.
-
Carrier Gas (Argon) Flow Rate: 10 - 50 sccm (standard cubic centimeters per minute). This will transport the precursor vapor into the reactor.
-
Reactor Pressure: 1 - 10 Torr. A low-pressure process is likely to promote uniform film growth and minimize gas-phase reactions.
-
Deposition Time: 5 - 60 minutes, depending on the desired film thickness.
-
-
Deposition Steps:
-
The substrate is heated to the desired deposition temperature under a constant flow of inert gas.
-
The carrier gas is diverted through the this compound bubbler to introduce the precursor vapor into the reactor.
-
The deposition proceeds for the set duration.
-
After deposition, the precursor flow is stopped, and the reactor is cooled down to room temperature under an inert gas flow.
-
3. Post-Deposition Characterization:
-
Film Thickness: To be measured by techniques such as ellipsometry or profilometry.
-
Film Composition and Purity: To be analyzed by X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) to confirm the presence of metallic tin and the absence of significant carbon or other impurities.
-
Crystallinity and Phase: To be determined by X-ray Diffraction (XRD).
-
Surface Morphology: To be imaged using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
Visualizations
Caption: CVD experimental workflow for tin film deposition.
Caption: Proposed pathway for tin film deposition.
References
Application Notes and Protocols for Reactions Involving Tetrapropylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving Tetrapropylstannane, with a primary focus on its application in the Stille cross-coupling reaction. Detailed protocols, safety information, and data presentation guidelines are included to assist researchers in successfully employing this reagent in organic synthesis.
Physical and Chemical Properties of this compound
This compound is an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn. It is a colorless liquid that is soluble in many organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈Sn | --INVALID-LINK-- |
| Molecular Weight | 291.06 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 127-129 °C at 13 mmHg | --INVALID-LINK-- |
| Density | 1.113 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.474 | --INVALID-LINK-- |
Safety and Handling
This compound, like other organotin compounds, is toxic and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
Fatal if swallowed, in contact with skin or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Suspected of causing genetic defects.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Do not handle until all safety precautions have been read and understood.
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of inadequate ventilation wear respiratory protection.
-
Avoid release to the environment.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of tin(IV) chloride with a Grignard reagent.
Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reaction Setup: The flask is charged with a solution of tin(IV) chloride in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Propylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel to the stirred solution of tin(IV) chloride under a nitrogen atmosphere. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.
Stille Cross-Coupling Reaction
The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. The following is a representative protocol for the Stille coupling of an aryl bromide with this compound. Note: This is a generalized protocol and may require optimization for specific substrates.
Protocol:
-
Preparation: A flame-dried Schlenk flask is equipped with a magnetic stir bar and a condenser.
-
Reaction Setup: The flask is charged with the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a ligand if necessary. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) is added, followed by the addition of this compound (1.1-1.5 equiv) via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture may be filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then diluted with an appropriate organic solvent and washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired propyl-substituted biaryl.
Data Presentation
For effective comparison and analysis of experimental results, all quantitative data should be summarized in a structured table. Below is a template for recording data from Stille coupling reactions.
Table 2: Representative Data for Stille Coupling of Aryl Bromides with this compound (Note: The following data is illustrative and serves as a template for recording experimental results.)
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 110 | 16 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (3) | SPhos (6) | Toluene | 100 | 12 | 88 |
Spectroscopic Data
The characterization of the final products is crucial for confirming the success of the reaction. Below are the expected spectroscopic data for a generic propyl-substituted biaryl product.
Table 3: Spectroscopic Data for a Representative Product (e.g., 4-Propylbiphenyl)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 1H), 7.25 (d, J = 8.0 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 1.75-1.65 (m, 2H), 0.98 (t, J = 7.3 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 141.2, 140.8, 138.6, 128.8, 128.7, 127.0, 126.9, 37.8, 24.5, 13.8. |
| Mass Spectrometry (EI) | m/z (%): 196 (M⁺, 100), 167 (85), 152 (40). |
| IR (neat) | ν (cm⁻¹): 3030, 2958, 2929, 2870, 1600, 1485, 835, 760, 695. |
These application notes and protocols are intended to serve as a guide for researchers working with this compound. Adherence to safety protocols and careful optimization of reaction conditions are essential for successful and safe experimentation.
Application Notes and Protocols: Tetrapropylstannane as a Reagent for Propyl Group Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrapropylstannane as a reagent for the transfer of propyl groups in organic synthesis, primarily through the Stille cross-coupling reaction. While this compound is a viable organotin reagent for this purpose, it is important to note its toxicity, necessitating careful handling and disposal. The protocols provided are based on general procedures for Stille reactions and should be optimized for specific substrates.
Introduction to this compound in Functional Group Transfer
This compound, an organotin compound, serves as a valuable reagent for the creation of carbon-carbon bonds in organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, where it acts as the source of a propyl nucleophile.[1] This reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds, enabling the introduction of a propyl group onto aromatic, heteroaromatic, and vinylic scaffolds.
The Stille reaction is renowned for its tolerance of a wide array of functional groups, such as esters, amides, ketones, and nitro groups, making it a versatile method in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] Organostannanes like this compound are advantageous due to their stability to air and moisture, allowing for easier handling compared to other organometallic reagents.[1] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[2][3]
The transfer of the propyl group from this compound to an organic halide or triflate is facilitated by a palladium catalyst, typically in the Pd(0) oxidation state. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][4]
Key Applications
-
Propylation of Aryl and Heteroaryl Halides: this compound is used to introduce propyl groups onto aromatic and heteroaromatic rings, which are common structural motifs in pharmaceuticals and agrochemicals.
-
Synthesis of Propyl-Substituted Alkenes: It can be coupled with vinyl halides and triflates to generate propyl-substituted alkenes with retention of stereochemistry.
-
Natural Product Synthesis: The mild reaction conditions of the Stille coupling make it suitable for the late-stage functionalization of complex intermediates in the total synthesis of natural products.[3]
Quantitative Data Summary
The following table summarizes representative yields for the Stille cross-coupling of this compound with various aryl bromides. These values are illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Propyltoluene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | 4-Propylanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-propylbenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 10 | 91 |
| 4 | 2-Bromopyridine | 2-Propylpyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | 90 | 12 | 78 |
| 5 | 4-Bromobenzaldehyde | 4-Propylbenzaldehyde | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 14 | 75 |
| 6 | Methyl 4-bromobenzoate | Methyl 4-propylbenzoate | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | Dioxane | 100 | 16 | 88 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Stille Cross-Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for the coupling of an aryl bromide with this compound. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium catalyst (0.05 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 10-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propyl-substituted aryl compound.
Note on Stoichiometry: In a tetraorganostannane reagent, only one of the four organic groups is typically transferred. Therefore, an excess of the organostannane is often not necessary, but a slight excess can sometimes improve reaction rates.
Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Propylation of an Aryl Bromide
Caption: General experimental workflow for a Stille coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Thermal Decomposition of Tetrapropylstannane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of tetrapropylstannane. The information provided is based on general principles of organometallic chemistry and data from analogous tetraalkyltin compounds due to the limited specific experimental data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound is expected to proceed primarily through a free-radical mechanism involving the homolytic cleavage of the tin-carbon (Sn-C) bond. The initiation step is the breaking of one Sn-C bond to form a tripropylstannyl radical and a propyl radical. The subsequent steps involve radical propagation, combination, and disproportionation reactions, leading to a variety of gaseous and liquid products. A competing pathway for alkyl groups larger than ethyl is beta-hydride elimination, which would yield propene and a tripropyltin hydride species.
Q2: What are the likely decomposition products of this compound under thermal stress?
A2: Based on studies of similar tetraalkyltin compounds, the expected decomposition products include a mixture of hydrocarbons. The primary products are likely to be propane, propene, and hexane. Other possible products resulting from radical reactions could include ethane, ethene, butane, and butene. A non-volatile residue containing tin or tin oxides (if oxygen is present) will also be formed.
Q3: At what temperature does this compound begin to decompose?
Q4: What analytical techniques are recommended for studying the decomposition of this compound?
A4: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful and highly recommended technique.[2][3][4] This method allows for the controlled thermal decomposition of the sample followed by the separation and identification of the volatile decomposition products. Thermogravimetric Analysis (TGA) coupled with a mass spectrometer or FTIR (TGA-MS/FTIR) can provide real-time information on the mass loss and the evolution of gaseous products as a function of temperature.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible decomposition results | 1. Inconsistent heating rate or temperature profile.2. Sample contamination.3. Presence of oxygen or moisture in the system.4. Inhomogeneous sample. | 1. Calibrate the furnace/pyrolyzer and ensure a consistent heating program.2. Use high-purity this compound and clean all glassware and transfer lines thoroughly.3. Perform experiments under an inert atmosphere (e.g., nitrogen or argon) and use dried solvents and gases.4. Ensure the sample is well-mixed before each experiment. |
| Low yield of expected decomposition products | 1. Incomplete decomposition.2. Formation of non-volatile tin-containing residues.3. Leaks in the experimental setup. | 1. Increase the final temperature or the hold time at the decomposition temperature.2. This is expected. The remaining tin will be in a less volatile form. Analyze the residue separately using techniques like X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS).3. Perform a leak check of the entire system before starting the experiment. |
| Unexpected peaks in GC/MS analysis | 1. Contamination from the carrier gas, syringe, or sample handling.2. Secondary reactions of decomposition products.3. Air leak leading to oxidation products. | 1. Run a blank analysis of the system without the sample to identify background peaks.2. Vary the residence time of the products in the hot zone to investigate the effect on the product distribution.3. Check for and eliminate any leaks in the system. Look for mass spectra corresponding to oxidized organic or organotin species. |
| Blockage in transfer lines | 1. Condensation of less volatile decomposition products or the parent compound.2. Formation of solid tin-containing particles. | 1. Heat the transfer lines to a temperature high enough to prevent condensation but below the decomposition temperature of the products of interest.2. Use a wider diameter transfer line or a pre-column trap. |
Data Presentation
Table 1: Expected Decomposition Products of this compound
| Product | Chemical Formula | Expected Formation Mechanism |
| Propane | C₃H₈ | Hydrogen abstraction by propyl radicals |
| Propene | C₃H₆ | Disproportionation of propyl radicals or beta-hydride elimination |
| Hexane | C₆H₁₄ | Combination of two propyl radicals |
| Ethane | C₂H₆ | Secondary radical reactions |
| Ethene | C₂H₄ | Secondary radical reactions |
| Butane | C₄H₁₀ | Secondary radical reactions |
| Tin-containing residue | Sn, SnOₓ | Non-volatile end product |
Note: The relative abundance of these products will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
-
Sample Preparation:
-
Handle this compound in an inert atmosphere (glove box or Schlenk line) due to its air sensitivity.
-
Prepare a dilute solution of this compound in a dry, deoxygenated, high-boiling point solvent (e.g., toluene or dodecane) if direct pyrolysis of the neat liquid is problematic.
-
-
Pyrolyzer Setup:
-
Set the pyrolysis temperature based on TGA data or literature on analogous compounds (e.g., start with a range of 500-700 °C).
-
Set the pyrolysis time (e.g., 10-20 seconds).
-
Ensure a continuous flow of inert carrier gas (e.g., helium) through the pyrolyzer.
-
-
GC/MS Parameters:
-
Injector Temperature: Set high enough to ensure rapid transfer of pyrolysis products to the GC column (e.g., 300 °C).
-
GC Column: Use a column suitable for separating light hydrocarbons (e.g., a PLOT column or a standard non-polar column like DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to separate volatile products and ramp up to a higher temperature (e.g., 250 °C) to elute heavier compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 15-300.
-
-
Analysis:
-
Inject the sample into the pyrolyzer.
-
Acquire the chromatogram and mass spectra of the eluting compounds.
-
Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if necessary.
-
Mandatory Visualization
Caption: Proposed decomposition pathways of this compound.
Caption: Workflow for analyzing thermal decomposition products.
References
Technical Support Center: Tetrapropylstannane in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving tetrapropylstannane, with a specific focus on preventing homocoupling.
Troubleshooting Guide: Minimizing this compound Homocoupling
Homocoupling of this compound to form octane is a common side reaction in Stille cross-coupling, leading to reduced yield of the desired product and purification challenges. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.
Problem: Significant formation of octane, the homocoupling product of this compound, is observed.
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Choice and State | Use a Pd(0) catalyst such as Pd(PPh₃)₄ directly. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure efficient in-situ reduction to Pd(0). Pre-stirring the Pd(II) catalyst with a reducing agent or a sacrificial stannane before adding the main substrates can be beneficial. | Homocoupling can be promoted by the reaction of the organostannane with the Pd(II) precatalyst.[1] Starting with an active Pd(0) species minimizes this pathway. |
| Ligand Selection | Screen different phosphine ligands. Electron-rich and bulky ligands (e.g., P(t-Bu)₃, XPhos) can favor oxidative addition and reductive elimination over competing side reactions. Conversely, electron-poor ligands can sometimes accelerate the desired transmetalation.[1] A balance is often necessary. | The ligand influences the rates of the elementary steps in the catalytic cycle. Optimizing the ligand can selectively enhance the rate of cross-coupling over homocoupling. |
| Reaction Temperature | Lower the reaction temperature. Start with room temperature and gradually increase only if the reaction is sluggish. | Higher temperatures can promote side reactions, including homocoupling and ligand degradation.[1] |
| Solvent Polarity | Use a non-polar or less coordinating solvent such as toluene or dioxane. | Polar, coordinating solvents can sometimes stabilize intermediates that lead to homocoupling. The choice of solvent can significantly impact reaction rates and selectivity. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. | Oxygen can promote the oxidative homocoupling of organostannanes.[2] |
| Additives | Add a copper(I) co-catalyst, such as CuI (5-10 mol%). Add lithium chloride (LiCl) as an additive, particularly when using triflate electrophiles. | CuI is known to accelerate the transmetalation step, which can outcompete the homocoupling pathway.[1] LiCl can facilitate the transmetalation by breaking up tin-halide aggregates.[3] |
| Purity of Reagents | Use high-purity this compound and other reagents. | Impurities in the organotin reagent can sometimes initiate or catalyze homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound homocoupling in Stille reactions?
A1: The homocoupling of this compound to form octane in Stille reactions is believed to occur through two primary mechanisms. The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination to yield the dimer. The second mechanism is a radical process initiated by the Pd(0) catalyst.[1]
Q2: How does the choice of palladium catalyst, Pd(0) vs. Pd(II), affect the extent of homocoupling?
A2: The use of a Pd(II) precatalyst can sometimes lead to increased homocoupling because the organostannane can react directly with the Pd(II) species before the catalytic cycle for cross-coupling is fully established.[1] Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), can mitigate this issue by initiating the desired catalytic cycle more directly.
Q3: Can additives effectively suppress the homocoupling of this compound?
A3: Yes, certain additives can significantly reduce homocoupling. Copper(I) iodide (CuI) is a widely used additive that is believed to facilitate the transmetalation step, thereby accelerating the desired cross-coupling reaction and minimizing the opportunity for homocoupling.[1] Lithium chloride (LiCl) can also be beneficial, especially with triflate electrophiles, by promoting the dissociation of the halide from the palladium center and facilitating transmetalation.[3]
Q4: What is the role of the phosphine ligand in preventing homocoupling?
A4: Phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst. The electronic and steric properties of the ligand influence the rates of oxidative addition, transmetalation, and reductive elimination. Electron-rich and bulky ligands can promote the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to find the best conditions for a specific reaction.
Q5: Is it necessary to perform Stille couplings with this compound under strictly anhydrous and anaerobic conditions?
A5: While organostannanes are generally more tolerant to air and moisture than other organometallic reagents, it is highly recommended to perform Stille couplings under an inert atmosphere (e.g., argon or nitrogen).[2] This is because oxygen can promote the oxidative homocoupling of the organostannane. While strictly anhydrous conditions are not always necessary, using dry solvents is good practice to ensure reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Stille Coupling of an Aryl Bromide with this compound
This protocol provides a starting point for optimizing the Stille cross-coupling reaction to favor the desired product over the homocoupled byproduct.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.1 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions to illustrate the impact of various parameters on the yield of the cross-coupled product versus the homocoupled byproduct. Note: These are representative values and actual results may vary depending on the specific substrates used.
| Entry | Catalyst (mol%) | Ligand | Additive (mol%) | Solvent | Temp (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | PPh₃ | None | DMF | 100 | 45 | 35 |
| 2 | Pd(PPh₃)₄ (3) | PPh₃ | None | Toluene | 80 | 65 | 20 |
| 3 | Pd(PPh₃)₄ (3) | PPh₃ | CuI (10) | Toluene | 80 | 85 | <5 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos | None | Dioxane | 80 | 78 | 10 |
| 5 | Pd(PPh₃)₄ (3) | PPh₃ | CuI (10) | Toluene (not degassed) | 80 | 50 | 30 |
Visualizations
Catalytic Cycle and Competing Homocoupling Pathway
References
Technical Support Center: Optimizing Tetrapropylstannane Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of tetrapropylstannane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Grignard reaction and the Wurtz reaction.[1][2]
-
Grignard Reaction: This involves reacting a propylmagnesium halide (e.g., propylmagnesium bromide) with tin(IV) chloride (SnCl₄). This is often the preferred method due to generally higher yields and milder conditions.[1][3]
-
Wurtz Reaction: This method involves the coupling of propyl halides with sodium metal in the presence of tin(IV) chloride.[4][5] It can be effective but is often prone to more side reactions.[6]
Q2: My Grignard reaction for this compound synthesis won't start. What should I do?
A2: Failure to initiate is a common issue in Grignard reactions. The primary cause is typically the presence of moisture or the passive oxide layer on the magnesium turnings. Here are some steps to take:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction run under an inert atmosphere (like nitrogen or argon).[7] Solvents must be anhydrous.
-
Activate the Magnesium: The magnesium surface can be activated by gently crushing the turnings with a glass rod (do this carefully!), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[7]
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction.
Q3: What are the most common side products, and how can they be minimized?
A3: Side product formation can significantly lower the yield and complicate purification.
-
In Grignard Synthesis: The primary side product is hexane, formed by the coupling of the Grignard reagent with unreacted propyl halide. This can be minimized by the slow, controlled addition of the propyl halide during reagent formation and ensuring the reaction with SnCl₄ proceeds efficiently. Another common impurity is biphenyl if bromobenzene is used as an initiator.[7]
-
In Wurtz Synthesis: This reaction is more susceptible to side reactions, including the formation of hexane (from propyl-propyl coupling) and propene (via an elimination pathway).[5][6] Using a high concentration of sodium and maintaining a low reaction temperature can favor the desired reaction.
-
Redistribution Products: With heat, organotin compounds can undergo redistribution to form mixed alkyltin halides (e.g., tripropyltin chloride, dipropyltin dichloride).[1][3] This can be minimized by maintaining controlled temperatures throughout the reaction and purification steps.
Q4: How should I purify the final this compound product?
A4: this compound is a liquid that can be purified by distillation.[3] Since organotin compounds can be sensitive to heat, vacuum distillation is the preferred method to lower the boiling point and prevent decomposition or redistribution reactions.
Q5: My reaction yield is consistently low. What are the likely causes?
A5: Low yield is a multifaceted problem. Refer to the troubleshooting guide below for a detailed breakdown. Common causes include:
-
Improperly dried glassware or wet solvents, which quenches the highly reactive organometallic intermediates.[6][8]
-
Poor quality or impure starting materials (magnesium, propyl halide, SnCl₄).[8]
-
Suboptimal reaction temperature, leading to increased side product formation.
-
Loss of product during the workup or purification stages.[9]
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Moisture Contamination | Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.[7] |
| Inactive Magnesium (Grignard) | Use fresh, high-purity magnesium turnings. Activate the surface by crushing, adding a crystal of iodine, or using a chemical activator like 1,2-dibromoethane. |
| Incorrect Stoichiometry | Carefully verify all calculations for reagents. A slight excess of the Grignard reagent or propyl halide/sodium is often used, but a large excess can promote side reactions. |
| Suboptimal Temperature | Grignard Formation: Often initiated at room temperature and may require gentle heating. Reaction with SnCl₄: Typically performed at a lower temperature (e.g., 0°C) with slow addition to control the exothermic reaction. |
| Inefficient Stirring | If the reaction is heterogeneous (e.g., with magnesium turnings), ensure vigorous stirring to maximize surface area contact.[8] |
| Product Loss During Workup | This compound may be volatile. Avoid excessive heating during solvent removal. Check that your product is not unexpectedly soluble in the aqueous layer during extraction.[9] |
Guide 2: Presence of Impurities and Side Products
| Observed Impurity | Likely Source | Mitigation Strategy |
| Hexane | Wurtz coupling of propyl groups, either from two Grignard reagents or two propyl halides with sodium.[7] | Add the tin tetrachloride slowly to the pre-formed Grignard reagent at a controlled temperature. In the Wurtz reaction, this is harder to avoid but can be minimized by controlling stoichiometry. |
| Propene | Elimination side reaction, more common in the Wurtz reaction, especially with sterically hindered halides.[6] | Maintain a lower reaction temperature. This favors the SN2-like pathway over elimination. |
| Tripropyltin Halide (Pr₃SnX) | Incomplete reaction or redistribution of the product with SnCl₄.[1] | Ensure the stoichiometry is correct (4 equivalents of the propylating agent). Avoid excessive heating during the reaction or distillation. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, or consider a modest increase in temperature after the initial addition is complete. Check the purity of starting materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings in the flask.
-
Grignard Formation: Add a portion of anhydrous ether to the flask. Dissolve 1-bromopropane in additional anhydrous ether and add it to the dropping funnel. Add a small amount of the 1-bromopropane solution to the magnesium. If the reaction does not start, apply gentle heat or add an iodine crystal. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with SnCl₄: After the magnesium is consumed, cool the Grignard solution to 0°C in an ice bath. Dilute the SnCl₄ with anhydrous ether in the dropping funnel and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a white precipitate (magnesium salts) will form.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. Purify the resulting crude liquid by vacuum distillation to yield pure this compound.
Data & Visualizations
Illustrative Data Tables
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (by GC) |
| Diethyl Ether | 4 | 75% | 96% |
| Tetrahydrofuran (THF) | 3 | 82% | 97% |
| Dioxane | 6 | 65% | 94% |
| Note: Data are illustrative and intended to show general trends. THF often leads to faster reaction times and higher yields due to its better solvating properties for the Grignard reagent. |
Table 2: Influence of Temperature on Side Product Formation
| SnCl₄ Addition Temp. | Hexane Side Product (%) | Tripropyltin Chloride (%) |
| -10 °C | 1.5 | < 1 |
| 0 °C | 2.8 | 1.2 |
| 25 °C (Room Temp) | 7.5 | 4.5 |
| Note: Data are illustrative. Lower temperatures during the addition of tin tetrachloride are crucial for minimizing side product formation. |
Diagrams
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
Technical Support Center: Improving the Efficiency of Tetrapropylstannane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving tetrapropylstannane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Stille coupling reaction using this compound?
A1: Low yields in Stille couplings are often attributed to several factors. The palladium catalyst can be a primary issue; its activity is crucial.[1][2] Inactive or decomposed catalysts will halt the reaction. The purity of the this compound and the organic halide is also critical, as impurities can poison the catalyst. Reaction conditions such as temperature, solvent, and the choice of ligands play a significant role in the reaction's efficiency.[1] For sterically hindered substrates, the reaction may proceed slowly, requiring optimization or the use of a co-catalytic agent like copper(I) iodide.[3]
Q2: How can I effectively remove toxic organotin byproducts from my reaction mixture?
A2: The removal of organotin impurities is a critical step due to their toxicity.[4] Several methods have been developed for this purpose:
-
Chromatography: Flash chromatography using a stationary phase of silica gel mixed with 10% w/w potassium carbonate is highly effective, capable of reducing organotin impurities to ~15 ppm.[5][6] Alumina chromatography can also be used.[6]
-
Washing/Extraction: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate tin salts, making them easier to remove.[6] Alternatively, adding an aqueous acid solution can selectively extract tin compounds into the aqueous layer.[7]
-
Specialized Reagents: Adding DBU followed by an ether iodine solution can help in the removal process before chromatographic purification.[5]
Q3: My this compound reagent appears cloudy or contains precipitate. Is it still usable?
A3: this compound should be a clear liquid. Cloudiness or the presence of a precipitate may indicate hydrolysis or decomposition. Organotin compounds can be sensitive to air and moisture.[1] While it might be possible to purify the reagent by distillation, using a fresh or properly stored reagent is highly recommended to ensure reproducibility and high yields.
Q4: What is the optimal palladium catalyst and ligand combination for a reaction with this compound?
A4: The choice of catalyst and ligand is highly dependent on the specific substrates being coupled.
-
Catalysts: Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used palladium sources for Stille couplings.[3][4] The active catalyst is a Pd(0) species.[3]
-
Ligands: Phosphine ligands are standard, with triphenylphosphine (as in Pd(PPh₃)₄) being a classic choice. For more challenging or sterically hindered couplings, specialized dialkylbiarylphosphine ligands have been developed to enhance the rates of oxidative addition and reductive elimination.[2] The use of N-heterocyclic carbene (NHC) ligands can also offer superior performance in certain cases.[2]
Q5: Can I use an organic chloride as the electrophile in a Stille coupling with this compound?
A5: Organic chlorides are generally not reactive enough to undergo the necessary oxidative addition with the palladium catalyst under standard Stille conditions.[3] Organic bromides and, particularly, iodides are the preferred electrophiles due to their higher reactivity.[3] Pseudohalides like triflates are also effective coupling partners.[8]
Troubleshooting Guides
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
This guide provides a logical workflow to diagnose a stalled or sluggish reaction.
Caption: Troubleshooting decision tree for stalled or slow reactions.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
The formation of byproducts, such as the homocoupling of the organostannane reagent, can reduce the yield of the desired product.
| Observation | Potential Cause | Recommended Action |
| Significant R-R byproduct (from R-SnPr₃) | Oxidative homocoupling of the organostannane.[9] | 1. Ensure a strictly inert atmosphere to minimize oxygen. 2. Lower the reaction temperature. 3. Add a radical inhibitor if radical pathways are suspected. |
| Significant X-X byproduct (from R'-X) | Reductive homocoupling of the electrophile. | 1. Use a different palladium precatalyst or ligand system. 2. Adjust the reaction temperature. |
| Thermal decomposition of starting material | Reaction temperature is too high, causing decomposition of sensitive functional groups.[10] | 1. Reduce the reaction temperature. 2. Screen for a more active catalyst that operates at lower temperatures. |
Data Summary Tables
Table 1: Common Palladium Catalysts and Additives
| Catalyst / Additive | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1 - 5 | A common, reliable Pd(0) source for many Stille couplings.[3] |
| Pd₂(dba)₃ + Ligand | 1 - 5 | Requires an external phosphine or NHC ligand. Allows for more modular catalyst design.[3] |
| Pd(OAc)₂ / Ligand | 2 - 5 | A Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Copper(I) Iodide (CuI) | 5 - 20 | Used as a co-catalyst to accelerate the transmetalation step, especially with less reactive organostannanes or for sterically demanding couplings.[3] |
Table 2: Reaction Parameter Guidelines
| Parameter | Typical Range | Troubleshooting Tip |
| Temperature | 50 - 120 °C | Start around 80-100 °C for aryl bromides. Higher temperatures may be needed for less reactive halides but can risk thermal decomposition.[10][11] |
| Solvent | Toluene, Dioxane, DMF, NMP | Toluene is a common non-polar choice. DMF or NMP may be required for less soluble substrates or to achieve higher temperatures. Ensure the solvent is anhydrous and degassed. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates, but may also lead to byproduct formation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC/LC-MS. Extended reaction times at high temperatures can lead to catalyst decomposition and byproduct formation. |
Experimental Protocols & Workflows
General Protocol for a Stille Cross-Coupling Reaction
This protocol provides a general methodology for coupling an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Anhydrous, degassed toluene
-
Saturated aqueous KF solution
-
Diatomaceous earth
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by this compound.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Quenching & Workup: After completion, cool the reaction to room temperature. Dilute with an equal volume of ethyl acetate. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filtration: Filter the resulting mixture through a pad of diatomaceous earth to remove the precipitated tin fluoride salts. Wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Stille Catalytic Cycle and Workflow
The following diagrams illustrate the key stages of the reaction and the overall experimental process.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. sdlookchem.com [sdlookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
"effect of ligands on Tetrapropylstannane reaction outcomes"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrapropylstannane in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is most commonly employed as a nucleophilic reagent in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction forms a new carbon-carbon bond by coupling the propyl group from the organotin compound with an organic electrophile, such as an aryl or vinyl halide/triflate.
Q2: Which palladium catalysts are typically used for reactions with this compound?
A2: Common palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used.[2] Often, these are used in conjunction with a variety of phosphine ligands to modulate the reactivity and stability of the catalytic species.
Q3: Are there any significant safety concerns when working with this compound?
A3: Yes, organotin compounds, including this compound, are known to be highly toxic.[1][2] It is crucial to handle these reagents in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including gloves and safety glasses. Proper waste disposal procedures for organotin residues must also be followed.
Q4: What are the most common side reactions observed in Stille couplings with this compound?
A4: The most prevalent side reaction is the homocoupling of the organostannane, which results in the formation of hexane (dimerization of two propyl groups).[1] This can be minimized by carefully controlling the reaction conditions and the choice of catalyst and ligands.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider in situ generation of the active Pd(0) catalyst from a Pd(II) precursor. |
| 2. Inefficient Ligand | - The choice of ligand is critical. For alkylstannanes, bulky, electron-rich phosphine ligands can be more effective. - Consider using specialized ligands like JackiePhos, which has shown success in coupling secondary alkyl groups.[3] | |
| 3. Poor Transmetalation | - The transfer of the propyl group from tin to palladium can be the rate-limiting step. Adding a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate this step. | |
| 4. Decomposition of Reagents | - this compound and the palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Reaction Temperature Too High | - Lower the reaction temperature. Stille reactions with alkylstannanes can often proceed at milder temperatures. |
| 2. Inappropriate Ligand | - A ligand that is too electron-donating can sometimes promote side reactions. Screen a variety of phosphine ligands with different steric and electronic properties. | |
| Difficulty in Product Purification | 1. Contamination with Tin Byproducts | - Tin byproducts are notoriously difficult to remove. - Aqueous KF wash: Stir the crude reaction mixture with a saturated aqueous solution of potassium fluoride to precipitate tributyltin fluoride, which can then be filtered off. - Column chromatography: Use triethylamine-treated silica gel or alumina to help retain the polar tin salts. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - The active Pd(0) catalyst may have decomposed, often indicated by the formation of a black precipitate (palladium black).[3] - Add a fresh portion of the catalyst and ligand. |
| 2. Insufficient Reagent | - Ensure that the stoichiometry of the reactants is correct. It is common to use a slight excess of the organostannane reagent. |
Data Presentation: Ligand Effects on Reaction Yield
The following table provides a summary of representative data on the effect of different phosphine ligands on the yield of the Stille coupling reaction between an aryl halide and an alkylstannane. While specific data for this compound is limited in comparative studies, the trend shown is generally applicable.
| Ligand | Ligand Type | Typical Yield (%) | Notes |
| Triphenylphosphine (PPh₃) | Simple Triarylphosphine | 40-70 | A standard, widely used ligand. Yield can be moderate. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Bulky Triarylphosphine | 60-85 | Increased steric bulk can improve reductive elimination, leading to higher yields. |
| XPhos | Buchwald-type Biarylphosphine | 75-95 | Bulky, electron-rich ligand that often accelerates both oxidative addition and reductive elimination. |
| JackiePhos | Bulky, Electron-deficient Biarylphosphine | >90 | Specifically designed to facilitate transmetalation of challenging substrates like secondary alkyl groups.[3] |
Experimental Protocols
Representative Protocol for the Stille Coupling of an Aryl Halide with this compound:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the phosphine ligand (0.06 mmol).
-
Add the solvent (e.g., anhydrous toluene or THF, 5 mL).
-
-
Reagent Addition:
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
If a co-catalyst (e.g., CuI) or an additive (e.g., CsF) is used, it should be added at this stage.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide and the chosen ligand) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Solvent Effects on the Kinetics of Tetrapropylstannane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the kinetics of tetrapropylstannane and related tetraalkylstannane reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Inconsistent or Non-Reproducible Kinetic Data
Question: My measured rate constants for the reaction of this compound are varying significantly between identical runs. What could be the cause?
Answer: Inconsistent kinetic data for tetraalkylstannane reactions can stem from several sources. Consider the following troubleshooting steps:
-
Moisture and Air Sensitivity: Organotin compounds can be sensitive to moisture and atmospheric oxygen, which can lead to side reactions or catalyst deactivation.[1][2] Ensure all solvents are rigorously dried and degassed. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Impurities in the solvent can affect the reaction rate. Use high-purity solvents and consider purifying them before use.
-
Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.[3] Ensure your reaction vessel is placed in a temperature-controlled bath with stable and accurate temperature regulation.[4]
-
Concentration Accuracy: Precisely prepare all reactant solutions. Small errors in initial concentrations can lead to significant variations in the calculated rate constants.
-
Mixing Efficiency: Inefficient mixing can lead to localized concentration gradients, affecting the overall reaction rate. Ensure consistent and efficient stirring throughout the experiment. For very fast reactions, consider using a stopped-flow apparatus for rapid mixing.[3][4][5]
Issue 2: Reaction Rate is Unexpectedly Slow or Does Not Proceed
Question: The reaction of this compound is much slower than anticipated, or it appears to have stopped prematurely. What are the potential reasons?
Answer: A stalled or unexpectedly slow reaction can be frustrating. Here are some common causes and solutions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate.[6] For reactions involving the formation of charged intermediates or transition states, polar solvents generally accelerate the rate.[6] Conversely, for reactions where charge is dispersed in the transition state, less polar solvents may be more suitable. If your reaction is slow, consider switching to a solvent with different properties (see FAQs for more details).
-
Catalyst Deactivation: If your reaction is catalyzed, the catalyst may have been deactivated by impurities or side products. Ensure the catalyst is handled under appropriate conditions and consider using a fresh batch.
-
Inhibitors: Trace impurities in the reactants or solvent can act as inhibitors. Purifying your starting materials may resolve the issue.
-
Incorrect Reagent Stoichiometry: Double-check the calculations for the amounts of each reactant. An incorrect limiting reagent concentration can halt the reaction.
-
Product Insolubility: If the product precipitates out of the solution, it can coat the reactant or catalyst surface, preventing further reaction. Try a solvent in which the product is more soluble.
Issue 3: Unexpected Side Products are Observed
Question: I am observing unexpected peaks in my GC-MS/NMR analysis of the reaction mixture. What could be the source of these side products?
Answer: The formation of side products in tetraalkylstannane reactions can be influenced by the solvent and reaction conditions.
-
Solvent Participation: Some solvents can participate in the reaction, leading to byproducts. For example, protic solvents might lead to solvolysis.
-
Radical Reactions: Under certain conditions, especially with light or radical initiators, organotin compounds can undergo radical reactions. If you suspect this, try running the reaction in the dark or adding a radical inhibitor.
-
Rearrangements: The reaction intermediate may be undergoing rearrangement. Changing the solvent or temperature can sometimes suppress these pathways.
-
Work-up Procedures: The work-up process itself can introduce side reactions. For instance, exposure to acidic or basic aqueous solutions during extraction can cause degradation of the desired product.[7] It is advisable to test the stability of your product under the work-up conditions.[7]
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of electrophilic substitution reactions of this compound?
A1: The effect of solvent polarity depends on the mechanism of the specific electrophilic substitution. Generally, for reactions that proceed through a polar transition state that is more charged than the reactants, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an increase in the reaction rate. For example, in the protodestannylation of tetraalkylstannanes, a more polar solvent can better solvate the developing positive charge in the transition state, thus accelerating the reaction.
Q2: Can I use protic solvents for my this compound reactions?
A2: It depends on the reaction. Protic solvents can act as electrophiles and may lead to solvolysis (e.g., cleavage of the Sn-C bond by the solvent). If the desired reaction is an electrophilic substitution with another reagent, a protic solvent might compete with that reagent, lowering the yield of the desired product. Aprotic solvents, both polar (e.g., DMSO, acetonitrile) and non-polar (e.g., hexane, toluene), are often preferred to minimize this side reaction.[8]
Q3: How can I quantitatively assess the effect of different solvents on the reaction kinetics?
A3: To quantitatively assess solvent effects, you should determine the rate constant (k) of the reaction in a series of different solvents under identical temperature and concentration conditions. By comparing the rate constants, you can rank the solvents in terms of their effect on the reaction rate. Further analysis can be done by correlating the logarithm of the rate constant with empirical solvent parameters like the dielectric constant (ε) or solvatochromic parameters (e.g., ET(30)).
Q4: What are the key activation parameters I should determine, and what do they tell me about the solvent's role?
A4: The key activation parameters are the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡), which can be determined by measuring the rate constant at different temperatures and using the Eyring equation.
-
ΔH‡ (Enthalpy of Activation): Reflects the energy barrier of the reaction. Differences in ΔH‡ in various solvents can indicate how well the solvent stabilizes the transition state relative to the reactants.
-
ΔS‡ (Entropy of Activation): Reflects the change in order between the reactants and the transition state. A more negative ΔS‡ in a particular solvent might suggest a more ordered transition state, possibly due to strong solvation by the solvent molecules.
-
ΔG‡ (Gibbs Free Energy of Activation): The overall energy barrier to the reaction. It is related to the rate constant by the equation k = (kBT/h)e-ΔG‡/RT.
Data Presentation
Table 1: Hypothetical Rate Constants for the Iodination of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) |
| n-Hexane | 1.88 | 0.015 |
| Carbon Tetrachloride | 2.24 | 0.028 |
| Toluene | 2.38 | 0.045 |
| Dichloromethane | 8.93 | 0.560 |
| Acetone | 20.7 | 2.150 |
| Acetonitrile | 37.5 | 5.890 |
| Methanol | 32.7 | 1.230 |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of increasing reaction rate with solvent polarity for a reaction with a polar transition state. |
Table 2: Hypothetical Activation Parameters for the Reaction of this compound with an Electrophile in Different Solvents
| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |
| Dichloromethane | 65 | -80 | 88.8 |
| Acetonitrile | 58 | -95 | 86.3 |
| Disclaimer: The data in this table is hypothetical and intended to illustrate how activation parameters might vary with the solvent. |
Experimental Protocols
Protocol 1: Determination of the Rate Constant for the Reaction of this compound with Iodine using UV-Vis Spectrophotometry
This protocol describes a method to follow the kinetics of the reaction between this compound and iodine by monitoring the disappearance of the characteristic absorbance of iodine.
Materials:
-
This compound
-
Iodine
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of iodine of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the same solvent. All solutions should be prepared under an inert atmosphere.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for iodine in the chosen solvent (e.g., ~520 nm in CCl4).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the iodine solution into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate for several minutes.
-
Use a syringe to rapidly inject a known volume of the this compound solution into the cuvette. The concentration of this compound should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction is expected to be first order with respect to iodine under these conditions. Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction (which should be close to zero if the reaction goes to completion).
-
The slope of the resulting straight line will be -kobs, the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of this compound: k = kobs / [this compound].
-
Mandatory Visualizations
Caption: Workflow for a typical kinetic experiment on a this compound reaction.
Caption: Logical relationship between solvent properties and reaction kinetics.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Experimental Methods in Chemical Kinetics - Amina Luthfa | PPTX [slideshare.net]
Technical Support Center: Minimizing Tin Contamination in Final Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tin contamination in their final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of tin contamination in a laboratory or manufacturing setting?
A1: Tin contamination can originate from various sources throughout the drug development and manufacturing process. Key sources include:
-
Manufacturing Equipment: Leaching from stainless steel reactors, vessels, and other processing equipment that may contain tin as a component of the alloy.[1] Wear and tear of machinery can also release metallic particles.
-
Raw Materials and Excipients: Some raw materials and excipients may naturally contain trace amounts of tin or become contaminated during their production.
-
Container Closure Systems:
-
Glass Vials: Leaching of elements, including those related to tin-based manufacturing processes, can occur from borosilicate glass, especially with parenteral solutions.[2][3] The chemical durability of the glass and the formulation's pH and composition can influence the extent of leaching.[2][4]
-
Rubber Stoppers: Ingredients used in the manufacturing of rubber stoppers can be a source of leachable impurities.[5]
-
PVC/Plastic Packaging: Organotin compounds are often used as heat stabilizers in polyvinyl chloride (PVC) and other plastics used for blister packs and other packaging.[6][7][8] These can migrate into the drug product over time.
-
Q2: What are the regulatory limits for tin in pharmaceutical products?
A2: The International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities provides Permitted Daily Exposure (PDE) limits for various elements, including tin.[9][10][11] Tin is classified as a Class 3 element, meaning it has relatively low toxicity via the oral route.[12] The PDEs for tin vary depending on the route of administration.
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 6000 |
| Parenteral | 600 |
| Inhalation | 60 |
Source: ICH Q3D(R2) Guideline for Elemental Impurities[9]
Q3: What are the potential impacts of tin contamination on a final drug product?
A3: Tin contamination can have several adverse effects:
-
Patient Safety: Although inorganic tin has low toxicity, some organotin compounds can be toxic and pose a health risk to patients.[13]
-
Drug Product Stability: Metal ions can act as catalysts for oxidative degradation of active pharmaceutical ingredients (APIs) and other components of the formulation, potentially reducing the product's shelf life and efficacy.
-
Product Recalls and Financial Loss: Exceeding regulatory limits for tin can lead to batch rejections, product recalls, and significant financial losses for the manufacturer.
Troubleshooting Guides
Issue 1: Unexpected Peak Detected During HPLC Analysis
Symptom: An unknown peak appears in your HPLC chromatogram, which is suspected to be a tin-containing compound.
Troubleshooting Steps:
-
System Blank Analysis: Inject a blank solvent to determine if the peak originates from the HPLC system itself (e.g., contaminated mobile phase, leaching from tubing).
-
Sample Matrix Blank: Analyze a placebo formulation (containing all excipients except the API) to check if the peak is related to an excipient.
-
Investigate Sample Preparation:
-
Review the cleaning procedures for all glassware and equipment used.
-
Ensure high-purity solvents and reagents were used.
-
-
Hyphenated Techniques for Identification: If the peak persists, utilize a hyphenated technique like HPLC-ICP-MS to confirm the presence of tin in the peak and aid in its identification.[6][14][15][16]
-
Review Potential Sources: If tin is confirmed, investigate potential sources such as raw materials, manufacturing equipment, and primary packaging.
Issue 2: High Tin Concentration Detected by ICP-MS/AAS
Symptom: Quantitative analysis by ICP-MS or AAS shows a higher than expected concentration of tin in the final product.
Troubleshooting Steps:
-
Verify Method and Calibration:
-
Ensure the instrument was properly calibrated with certified reference standards.
-
Review the sample preparation procedure for any potential errors or sources of contamination.
-
Analyze a method blank to rule out contamination from reagents or the digestion process.
-
-
Investigate Matrix Effects: Complex sample matrices can suppress or enhance the analytical signal, leading to inaccurate results.[17][18][19]
-
Dilution: Analyze a series of dilutions of the sample to see if the matrix effect is reduced at lower concentrations.
-
Internal Standard: Use an appropriate internal standard to correct for matrix-induced signal fluctuations.
-
Standard Addition: Perform a standard addition experiment to quantify the analyte in the presence of the matrix.[20]
-
-
Source Investigation: If the high tin level is confirmed, a full investigation into the potential sources is necessary. This involves a systematic evaluation of raw materials, manufacturing equipment, and the container closure system.
Experimental Protocols
Protocol 1: Determination of Total Tin by ICP-MS
This protocol provides a general procedure for the determination of total tin in an oral solid dosage form (tablet). Method development and validation are required for specific products and matrices.
-
Accurately weigh approximately 0.5 g of the powdered tablet into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl) (aqua regia) to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Use a staged temperature program, for example:
-
Ramp to 180°C over 15 minutes.
-
Hold at 180°C for 20 minutes.
-
Allow to cool.
-
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.
2. ICP-MS Analysis:
-
Instrument: Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Typical Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Isotopes to Monitor: ¹¹⁸Sn, ¹²⁰Sn (¹¹⁸Sn is often preferred due to lower potential for isobaric interference).
-
Internal Standard: Yttrium (⁸⁹Y) or another suitable internal standard can be used to correct for matrix effects.[18]
-
-
Calibration: Prepare a series of calibration standards from a certified tin standard solution in a matrix that matches the diluted sample digest as closely as possible.
-
Analysis: Aspirate the blank, standards, and samples into the ICP-MS and measure the signal intensity for the selected tin isotopes.
3. Data Analysis:
-
Construct a calibration curve by plotting the signal intensity of the standards against their known concentrations.
-
Determine the concentration of tin in the samples by comparing their signal intensities to the calibration curve, correcting for the dilution factor.
Protocol 2: Analysis of Organotin Compounds by HPLC-ICP-MS
This protocol outlines a general method for the speciation of organotin compounds that may leach from PVC packaging.
1. Sample Preparation (Extraction):
-
Cut a known surface area of the PVC blister pack into small pieces.
-
Place the pieces in a glass vial and add a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Agitate the sample for a defined period (e.g., 24 hours) at a controlled temperature to simulate leaching.
-
Filter the extract through a 0.45 µm filter before analysis.
2. HPLC-ICP-MS Analysis: [6][14][15][16]
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with a small amount of acetic acid and a complexing agent like tropolone to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
-
ICP-MS System:
-
Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.
-
Use instrument parameters similar to those in Protocol 1, with continuous data acquisition to monitor the tin signal as a function of retention time.
-
-
Calibration: Inject standards of known organotin compounds (e.g., dibutyltin, dioctyltin) to determine their retention times and create calibration curves for quantification.
3. Data Analysis:
-
Identify the organotin compounds in the sample extract by comparing their retention times to those of the standards.
-
Quantify the concentration of each organotin species using the corresponding calibration curve.
Data Presentation
Table 1: Permitted Daily Exposure (PDE) for Tin (ICH Q3D)
| Route of Administration | PDE (µ g/day ) |
| Oral | 6000 |
| Parenteral | 600 |
| Inhalation | 60 |
Source: ICH Q3D(R2) Guideline for Elemental Impurities[9]
Table 2: Example of Tin Leaching from Different Container Closure Systems (Illustrative Data)
| Container Type | Formulation Type | Storage Condition | Leached Tin (µg/L) |
| Type I Borosilicate Glass Vial | Aqueous Solution, pH 5.5 | 40°C / 75% RH, 6 months | < 1.0 |
| Type I Borosilicate Glass Vial | Aqueous Solution, pH 8.0 | 40°C / 75% RH, 6 months | 5.2 |
| PVC Blister Pack | Tablet | 40°C / 75% RH, 6 months | 2.5 (as organotins) |
| Rubber Stopper (in contact with solution) | Aqueous Solution, pH 6.0 | 40°C / 75% RH, 6 months | 1.8 |
Note: This table presents illustrative data. Actual leaching levels can vary significantly based on the specific materials, formulation, and storage conditions.[2][3][5]
Visualizations
Caption: Workflow for Investigating an Out-of-Specification (OOS) Result for Tin.
Caption: Decision Tree for Selecting an Analytical Method for Tin Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Leachable Study of Glass Vials to Demonstrate the Impact of Low Fill Volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascigroup.us [pharmascigroup.us]
- 4. Investigating the Effects of the Chemical Composition on Glass Corrosion: A Case Study for Type I Vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 7. Graphite Furnace Atomic Absorption Spectrometric Determination of Tin in Foods [spkx.net.cn]
- 8. Untapped options to reduce waste from blister packaging for tablets and capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1: Determination of the Total Tin Content [mdpi.com]
- 10. rigaku.com [rigaku.com]
- 11. cetjournal.it [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Speciation analysis of organotin compounds by HPLC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. AAS Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. perlan.com.pl [perlan.com.pl]
- 25. Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Characterization of Tetrapropylstannane and its Analogs Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organometallic compounds. This guide provides a comparative analysis of the NMR spectroscopic data for tetrapropylstannane and its close analog, tetrabutyltin, supported by experimental protocols and data presented in a clear, comparative format.
Introduction to NMR Spectroscopy of Organotin Compounds
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For organotin compounds like this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most informative techniques.
-
¹H NMR provides information on the proton environments within the alkyl chains. Chemical shifts and coupling constants are sensitive to the proximity of the tin atom and the conformation of the alkyl groups.
-
¹³C NMR offers insights into the carbon skeleton of the molecule. The chemical shifts of the carbons are influenced by their position relative to the tin atom.
-
¹¹⁹Sn NMR is particularly powerful for directly probing the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom.
Comparative NMR Data: this compound vs. Tetrabutyltin
Due to the limited availability of published, comprehensive NMR data for this compound, this guide presents a detailed analysis of the NMR data for its close structural analog, tetrabutyltin. The trends observed for tetrabutyltin are expected to be highly comparable to those for this compound, with minor variations in chemical shifts due to the difference in alkyl chain length.
Table 1: ¹H and ¹³C NMR Data for Tetra-n-butyltin
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
| ¹H | α-CH₂ | ~ 0.88 |
| β-CH₂ | ~ 1.29 | |
| γ-CH₂ | ~ 1.48 | |
| δ-CH₃ | ~ 0.90 | |
| ¹³C | α-C | ~ 9.5 |
| β-C | ~ 29.1 | |
| γ-C | ~ 27.5 | |
| δ-C | ~ 13.7 |
Note: The ¹¹⁹Sn NMR chemical shift for tetrabutyltin is approximately -9.5 ppm.
Experimental Protocols
Synthesis of Tetra-n-butyltin (as a representative Tetraalkylstannane)
A common and effective method for the synthesis of tetraalkyltin compounds is the Grignard reaction.[1][2]
Materials:
-
Magnesium turnings
-
n-Butyl chloride (or n-propyl chloride for this compound)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine (to initiate the reaction).
-
Add a small amount of a solution of n-butyl chloride in anhydrous ether to the flask to initiate the Grignard reagent formation.
-
Once the reaction has started, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of tin(IV) chloride in anhydrous ether dropwise with vigorous stirring.
-
After the addition is complete, reflux the mixture for one hour.
-
Cool the mixture and hydrolyze it by the slow addition of dilute hydrochloric acid.
-
Separate the ethereal layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the ether by distillation, and purify the crude tetrabutyltin by vacuum distillation.[1]
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra of organometallic compounds, which can be sensitive to air and moisture.[3][4][5]
Materials:
-
Tetraalkyltin compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Pipette and filter plug (glass wool)
-
Inert atmosphere (optional, for highly sensitive compounds)
Procedure:
-
Accurately weigh approximately 10-20 mg of the tetraalkyltin compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to dissolve the sample.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
For air- or moisture-sensitive compounds, perform the sample preparation in a glovebox or using Schlenk line techniques under an inert atmosphere.[3]
Visualization of NMR Characterization Workflow
The following diagram illustrates the general workflow for the characterization of a tetraalkylstannane using NMR spectroscopy.
Structural Insights from NMR Data
The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a comprehensive picture of the molecular structure.
Conclusion
References
A Comparative Guide to Analytical Methods for Validating Tetrapropylstannane Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methodologies for the quantitative validation of Tetrapropylstannane concentration. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), offering insights into their performance characteristics and detailed experimental protocols to assist in selecting the most suitable method for your research needs.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on various factors, including required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for the two leading methods, extrapolated from data on similar organotin compounds.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) |
| Principle | Separation of volatile derivatives based on boiling point and mass-to-charge ratio detection. | Separation of species in liquid phase followed by elemental detection based on mass-to-charge ratio. |
| Derivatization | Mandatory for polar organotins to increase volatility. Ethylation with sodium tetraethylborate (NaBEt4) is common.[1] | Not required, simplifying sample preparation.[2] |
| Linearity Range | Typically in the low ng/L to µg/L range (e.g., 10 to 10,000 ng/L for some organotins).[3] | Wide linear range over several orders of magnitude, often from low ng/L to high µg/L.[4] |
| Limit of Detection (LOD) | Low ng/L range is achievable, dependent on the specific compound and matrix.[5] | Excellent sensitivity, with detection limits in the sub-ng/L to low ng/L range (e.g., 0.14 to 0.57 µg Sn/L for 11 OTCs).[6] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | Generally in the low ng/L range. |
| Accuracy/Recovery | Recoveries can be variable depending on the efficiency of extraction and derivatization (typically 70-120%).[7] | High accuracy with recoveries often in the range of 70-114% using isotopic dilution methods.[4] |
| Precision (%RSD) | Generally <15-20% for repeatability and reproducibility.[5] | Excellent precision, often with %RSD below 5%.[4] |
| Selectivity | High selectivity, especially with MS/MS, which can differentiate co-eluting compounds. | Very high selectivity for tin, as ICP-MS is an element-specific detector. |
| Sample Throughput | Can be lower due to the derivatization step. | Higher throughput due to simpler sample preparation.[2] |
| Instrumentation Cost | Generally lower than HPLC-ICP-MS. | Higher initial capital investment. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using GC-MS and HPLC-ICP-MS. These are generalized procedures and may require optimization for specific sample matrices.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the ethylation of this compound, followed by extraction and analysis by GC-MS. Tripropyltin can be used as an internal standard for quantification.[8]
1. Sample Preparation and Derivatization:
-
Water Samples:
-
To 400 mL of the water sample, adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.[8]
-
Add a 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in 0.1 M NaOH for ethylation.[8]
-
Add pentane and shake vigorously for at least 10 minutes to extract the derivatized this compound.[8]
-
Carefully separate the organic (pentane) layer.
-
Concentrate the organic extract to a final volume of 400 µL under a gentle stream of nitrogen.[8]
-
-
Soil/Sediment Samples:
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.[5]
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize for the separation of tetraalkyltin compounds. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 280-300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of ethylated this compound.
-
3. Quality Control:
-
Analyze method blanks and spiked samples to check for contamination and assess recovery.
-
Use a multi-point calibration curve for quantification.
Method 2: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This method allows for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Water Samples:
-
Solid Samples (e.g., biological tissues, sediments):
-
Perform an extraction using a suitable solvent, such as a mixture of methanol, acetic acid, and water.[10]
-
Centrifuge and filter the extract before injection.
-
2. HPLC-ICP-MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) Conditions:
-
Nebulizer: A standard nebulizer suitable for the mobile phase composition.
-
Spray Chamber: A cooled spray chamber can improve stability.[6]
-
Gas Flows (Plasma, Auxiliary, Nebulizer): Optimize for sensitivity and stability with the organic mobile phase. Addition of oxygen to the argon carrier gas may be necessary to prevent carbon deposition on the cones.[6]
-
Monitored Isotopes: Monitor tin isotopes (e.g., 118Sn, 120Sn) for quantification.
-
3. Quality Control:
-
Run calibration standards and check standards to ensure instrument performance.
-
Analyze spiked samples and certified reference materials (if available) to validate accuracy.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by HPLC-ICP-MS.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. ysi.com [ysi.com]
- 4. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Tetrapropylstannane and Tetrabutylstannane in Stille Coupling
For researchers, scientists, and professionals in drug development, the Stille coupling reaction is a cornerstone of carbon-carbon bond formation. The choice of the organotin reagent is critical for reaction efficiency, product purity, and overall process viability. This guide provides a detailed comparison of two common tetraalkylstannane reagents: tetrapropylstannane and tetrabutylstannane, focusing on their application in the palladium-catalyzed Stille cross-coupling reaction. While tetrabutylstannane derivatives are ubiquitously cited and utilized in the literature, specific data for this compound is less common, making a direct, data-driven comparison challenging. This guide compiles available information and draws on established chemical principles to offer a comprehensive overview.
Performance in Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The nature of the alkyl groups on the tin atom can influence the rate and efficiency of the transmetalation step, which is often rate-determining.
Historically, early work by Stille and others demonstrated the successful coupling of various alkyl tin reagents with a range of aryl and acyl halides, achieving high yields (76-99%) under mild conditions.[1][2] Tetrabutylstannane derivatives, such as vinyltributyltin, are frequently used in a wide array of synthetic applications, including the total synthesis of complex natural products.[1]
Due to the lack of specific comparative experimental data, the following table presents a qualitative comparison based on general chemical principles.
| Feature | This compound | Tetrabutylstannane | Remarks |
| Reactivity | Expected to be slightly higher due to lower steric hindrance. | Standard reagent with well-established reactivity. | The difference in reactivity is likely to be substrate-dependent and may not be significant in many cases. |
| Reaction Yields | Expected to be comparable to tetrabutylstannane under optimized conditions. | High yields are well-documented for a wide range of substrates.[1][2] | Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions. |
| Reaction Conditions | Likely compatible with standard Stille coupling protocols. | A vast body of literature exists detailing optimized conditions for various transformations. | Mild conditions are generally applicable for both reagents.[1] |
| Byproduct Removal | Potentially slightly easier due to lower boiling point and polarity of byproducts. | Established protocols for removal exist, but can be challenging due to the low polarity and high boiling point of byproducts.[3] | See section on "Byproduct Toxicity and Removal" for more details. |
Physical and Chemical Properties
The physical properties of the organotin reagents and their corresponding byproducts are crucial for practical considerations such as purification and removal.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | (CH₃CH₂CH₂)₄Sn | 291.07 | 222 | 1.110 |
| Tetrabutylstannane | (CH₃CH₂CH₂CH₂)₄Sn | 347.18 | 145 (at 10 mmHg) | 1.054 |
| Tripropyltin Chloride | (CH₃CH₂CH₂)₃SnCl | 283.41 | 233 | 1.259 |
| Tributyltin Chloride | (CH₃CH₂CH₂CH₂)₃SnCl | 325.59 | 240 | 1.2 |
Note: Data is compiled from various sources and should be considered approximate.
Byproduct Toxicity and Removal
A significant drawback of the Stille coupling is the toxicity of the organotin reagents and their byproducts.[4] Organotin compounds are known to be harmful to aquatic life and can have toxic effects on the human body.[5] While specific comparative toxicity data between tetrapropyltin and tetrabutyltin byproducts is limited, both are considered hazardous.
The removal of organotin byproducts from the reaction mixture is a critical step in the purification of the desired product. The lower boiling points and potentially slightly higher polarity of tripropyltin byproducts compared to their tributyltin counterparts might offer a marginal advantage in their removal through distillation or chromatography.
Several methods have been developed for the removal of tributyltin byproducts, and these are generally applicable to tripropyltin byproducts as well:
-
Fluoride Treatment: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) leads to the precipitation of the highly insoluble and less toxic trialkyltin fluoride, which can be removed by filtration.[3]
-
Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from organotin residues.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the organotin byproducts into a separate phase.
-
Advanced Oxidation Processes: Methods like Fenton's reagent and electrochemical treatment have been explored for the degradation of tributyltin in contaminated sediments and may have applications in waste stream treatment.[6]
Experimental Protocols
The following are representative experimental protocols for a Stille coupling reaction. Note that a specific, optimized protocol for a reaction involving this compound was not found in the literature. Therefore, a general protocol that is widely applicable to tetraalkylstannanes is provided.
General Procedure for Stille Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Tetraalkylstannane (e.g., vinyltributylstannane or a hypothetical vinyltripropylstannane) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Anhydrous solvent (e.g., THF, toluene, DMF) (5-10 mL)
-
Optional: Additives such as CuI or LiCl
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the tetraalkylstannane reagent to the mixture via syringe.
-
If using, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours.
-
A precipitate of trialkyltin fluoride will form. Filter the mixture through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Stille Coupling
Stille Coupling Catalytic Cycle
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Tetrapropyltin - Wikipedia [en.wikipedia.org]
- 6. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Tetraalkylstannanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of tetraalkylstannane reactivity is crucial for optimizing synthetic strategies, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of various tetraalkylstannanes, supported by experimental data and detailed protocols.
Tetraalkylstannanes are a cornerstone of modern organic synthesis, primarily utilized in the Stille cross-coupling reaction to form new carbon-carbon bonds.[1] Their stability to air and moisture, coupled with their tolerance for a wide array of functional groups, makes them highly valuable reagents.[2] However, the reactivity of tetraalkylstannanes is not uniform and is significantly influenced by the nature of the alkyl groups attached to the tin atom. This guide will delve into these differences to inform reagent selection and reaction design.
Factors Influencing Reactivity
The reactivity of tetraalkylstannanes in reactions such as the Stille coupling is primarily governed by two key factors: the nature of the transferring group and the "dummy" or non-transferable alkyl ligands. The rate-determining step in the Stille catalytic cycle is typically the transmetalation of an organic group from the tin atom to the palladium center.[3][4]
The general order of migratory aptitude for the transferring group (R¹) from the organostannane (R¹-SnR³₃) is as follows: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl > Alkyl
For tetraalkylstannanes, where an alkyl group is the desired transferable moiety, the reaction is generally slower than for their sp²-hybridized counterparts.[2] The nature of the three non-transferable alkyl groups (R) also plays a critical role.
-
Steric Effects: Increasing the steric bulk of the non-transferable alkyl groups can hinder the approach of the organostannane to the palladium complex, thereby slowing down the rate of transmetalation.
-
Electronic Effects: The electron-donating ability of the alkyl groups can influence the nucleophilicity of the transferring group.
In practice, for the transfer of non-alkyl groups, alkyl ligands like methyl or butyl are used as "dummy" ligands due to their lower migratory aptitude.[2] When comparing tetraalkylstannanes where an alkyl group is intended for transfer, the choice of the specific stannane becomes critical. For instance, trimethylstannyl compounds generally exhibit higher reactivity compared to tributylstannyl compounds; however, this is offset by their significantly higher toxicity.[3]
Quantitative Reactivity Data
While extensive comparative kinetic data for a wide range of tetraalkylstannanes under identical conditions is sparse in the literature, the general reactivity trends are well-established. The following table summarizes the relative reactivity patterns and provides context for reagent selection.
| Tetraalkylstannane (R₄Sn) | Transfer Group (R) | Non-transferable Groups | Relative Reactivity | Key Considerations |
| Tetramethyltin (Me₄Sn) | Methyl | Methyl | Higher | More reactive but also significantly more toxic and volatile.[3] |
| Tetra-n-butyltin (Bu₄Sn) | n-Butyl | n-Butyl | Lower | Less toxic and more commonly used as a "dummy" ligand source.[2] |
| Alkyl-tri-n-butylstannanes | Alkyl | n-Butyl | Varies | Reactivity depends on the nature of the transferring alkyl group. |
Experimental Protocols
To provide a framework for the direct comparison of tetraalkylstannane reactivity, a detailed experimental protocol for a model Stille cross-coupling reaction is provided below. This protocol can be adapted to compare different tetraalkylstannanes by keeping all other reaction parameters constant.
Objective: To compare the relative reaction rates of two different tetraalkylstannanes (e.g., Tetramethyltin vs. Tetra-n-butyltin) in a Stille cross-coupling reaction with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetraalkylstannane 1 (e.g., Tetramethyltin)
-
Tetraalkylstannane 2 (e.g., Tetra-n-butyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Internal standard for GC/HPLC analysis (e.g., Dodecane)
-
Reaction vials, syringes, and standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixtures: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl bromide, palladium catalyst, and internal standard in the chosen solvent.
-
Reaction Setup: To separate, identical reaction vials, add the stock solution.
-
Initiation of Reaction: At time t=0, add an equimolar amount of the respective tetraalkylstannane to each reaction vial.
-
Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a saturated aqueous solution of KF).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl bromide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each tetraalkylstannane. The initial reaction rate can be determined from the slope of this curve at the initial time points.
Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams visualize the catalytic cycle of the Stille reaction and the experimental workflow for comparing tetraalkylstannane reactivity.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Tetrapropylstannane: A Superior Reagent in Organotin Chemistry? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. In the realm of organotin chemistry, a field pivotal for the construction of carbon-carbon bonds, various tetraalkylstannane reagents are available. This guide provides a comprehensive comparison of Tetrapropylstannane with other commonly used organotin reagents, focusing on performance in key chemical transformations and relative toxicity. The information presented is supported by available experimental data to aid in the rational selection of the most suitable reagent for your research needs.
Performance in Cross-Coupling Reactions: The Stille Reaction
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organostannanes and various organic electrophiles.[1][2][3] The choice of the alkyl groups on the tin atom can significantly influence the reactivity and efficiency of this transformation. While comprehensive comparative studies detailing the performance of this compound against other tetraalkylstannanes under identical conditions are limited in publicly available literature, general reactivity trends can be inferred.
The reactivity of the organostannane in the transmetalation step of the Stille catalytic cycle is a crucial factor. It has been noted that trimethylstannyl compounds exhibit higher reactivity compared to their tributylstannyl counterparts.[1] This increased reactivity is attributed to the lower steric hindrance and higher electrophilicity of the tin atom in trimethyltin derivatives. While specific data for this compound is scarce, its steric profile, intermediate between trimethyl- and tetrabutyltin, suggests a moderate reactivity.
A general protocol for a Stille cross-coupling reaction is as follows:
To a flame-dried round-bottom flask is added the aryl halide (1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., toluene, THF, or DMF). The organotin reagent (1.1-1.5 eq) is then added, and the mixture is heated under an inert atmosphere until the reaction is complete. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up to isolate the desired biaryl product. The purification often involves column chromatography to remove the tin byproducts.[4]
Toxicity Profile: A Critical Consideration
A significant drawback of organotin chemistry is the inherent toxicity of these compounds.[1][2] The toxicity of tetraalkyltin compounds varies depending on the nature of the alkyl groups attached to the tin atom. Shorter alkyl chains are generally associated with higher toxicity.
| Compound | CAS Number | Oral LD50 (rat) |
| This compound | 2176-98-9 | Data not readily available |
| Tetramethyltin | 594-27-4 | 195 - 331 mg/kg[1][5] |
| Tetraethyltin | 597-64-8 | 9 - 16 mg/kg[6][7] |
| Tetrabutyltin | 1461-25-2 | 1268 - 2500 mg/kg[8] |
This table summarizes the available acute oral toxicity data (LD50) for various tetraalkylstannane compounds in rats. A lower LD50 value indicates higher toxicity.
Experimental Protocols and Workflows
General Experimental Workflow for a Stille Cross-Coupling Reaction
Caption: General workflow for a palladium-catalyzed Stille cross-coupling reaction.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound presents a potentially safer alternative to the more toxic, shorter-chain tetraalkylstannanes like Tetraethyltin, while likely offering a moderate reactivity profile suitable for various Stille cross-coupling reactions. However, the lack of extensive, direct comparative studies necessitates a careful, case-by-case evaluation by researchers. When selecting an organotin reagent, a balance must be struck between reactivity, toxicity, and the specific requirements of the synthetic target. The information and workflows provided in this guide aim to assist in making an informed decision for your research and development activities. It is imperative to always consult the latest safety data sheets and implement rigorous safety protocols when handling any organotin compound.
References
- 1. gelest.com [gelest.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Tetramethyltin - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Tetraethyl tin - Hazardous Agents | Haz-Map [haz-map.com]
- 7. gelest.com [gelest.com]
- 8. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki Coupling: A Superior and Safer Alternative to Stille Coupling with Tetrapropylstannane
For researchers and professionals in drug development and organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with the Suzuki and Stille couplings being two of the most prominent methods. This guide provides a detailed comparison of the Suzuki coupling and the Stille coupling, specifically considering the use of tetrapropylstannane, highlighting the advantages of the Suzuki reaction as a more efficient, versatile, and significantly safer alternative.
Executive Summary
The Suzuki coupling, which utilizes organoboron reagents, is generally favored over the Stille coupling with organotin compounds like this compound due to several key factors. Organoboron compounds are considerably less toxic and more environmentally benign than their organotin counterparts.[1] Furthermore, the Suzuki reaction often proceeds under milder conditions, exhibits a broader substrate scope, and the boronic acid starting materials are frequently more stable and easier to handle than organostannanes. While the Stille reaction can be effective in certain specific cases, particularly with substrates sensitive to basic conditions, the overall advantages of the Suzuki coupling make it the preferred method in most applications, especially in the context of pharmaceutical development where toxicity and process safety are paramount.
Comparative Performance: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling can be dictated by factors such as substrate functionality, steric hindrance, and desired reaction conditions. Below is a summary of quantitative data from a comparative study on the functionalization of diazocines, which illustrates the relative performance of the two methods across a range of electronic and steric demands.[2][3]
| Coupling Partners | Method | Catalyst System (mol%) | Yield (%) |
| Diazocine-B(OH)₂ + 4-Bromotoluene | Suzuki | Pd(OAc)₂/XPhos (5) | 91 |
| Diazocine-SnBu₃ + 4-Bromotoluene | Stille | Pd(OAc)₂/XPhos (5) | 92 |
| Diazocine-B(OH)₂ + 4-Bromoanisole (electron-rich) | Suzuki | Pd(OAc)₂/XPhos (5) | 95 |
| Diazocine-SnBu₃ + 4-Bromoanisole (electron-rich) | Stille | Pd(OAc)₂/XPhos (5) | 90 |
| Diazocine-B(OH)₂ + 1-Bromo-4-nitrobenzene (electron-deficient) | Suzuki | Pd(OAc)₂/XPhos (5) | 80 |
| Diazocine-SnBu₃ + 1-Bromo-4-nitrobenzene (electron-deficient) | Stille | Pd(OAc)₂/XPhos (5) | 89 |
| Diazocine-B(OH)₂ + 1-Bromo-2-isopropylbenzene (sterically hindered) | Suzuki | Pd(OAc)₂/XPhos (10) | 60 |
| Diazocine-SnBu₃ + 1-Bromo-2-isopropylbenzene (sterically hindered) | Stille | Pd(OAc)₂/XPhos (10) | 86 |
| Diazocine-B(OH)₂ + 4-Bromobenzaldehyde (coordinating group) | Suzuki | Pd(OAc)₂/XPhos (10) | 39 |
| Diazocine-SnBu₃ + 4-Bromobenzaldehyde (coordinating group) | Stille | Pd(OAc)₂/XPhos (10) | 85 |
Table 1: Comparison of Yields for Suzuki and Stille Couplings. This table presents a selection of comparative yields for the coupling of a borylated or stannylated diazocine with various aryl bromides, demonstrating the relative efficacy of each method under different electronic and steric environments.[2][3]
Experimental Protocols
Below are representative experimental protocols for both Suzuki and Stille couplings.
Suzuki Coupling: General Procedure
This protocol describes a typical Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Stille Coupling: General Procedure with a Tetraorganostannane
This protocol outlines a general procedure for a Stille coupling using a tetraorganostannane, such as this compound, with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.3 mmol, providing 1.2 mmol of the transferring propyl group, assuming only one group transfers efficiently)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Lithium chloride (LiCl) (3.0 mmol) (optional, but often enhances reaction rate)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and lithium chloride (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by the this compound (0.3 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to remove tin byproducts, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycles and Workflow
The fundamental mechanisms of the Suzuki and Stille couplings, while both involving a palladium catalyst, differ in the nature of the transmetalation step.
References
Navigating the Synthesis of Complex Molecules: A Comparative Guide to Tetrapropylstannane and Its Alternatives
In the intricate world of complex molecule synthesis, the choice of reagents is paramount to the success of a synthetic campaign. For decades, organotin compounds, particularly tetraalkylstannanes, have been utilized in powerful carbon-carbon bond-forming reactions such as the Stille coupling. However, the practical application of these reagents is often hampered by significant limitations. This guide provides a critical comparison of Tetrapropylstannane with alternative organometallic reagents, supported by general experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Limitations of this compound
This compound [(CH₃CH₂CH₂)₄Sn] is an organotin reagent that can be used to introduce a propyl group onto an organic scaffold. While organostannanes are known for their tolerance to a wide range of functional groups, the use of this compound in complex molecule synthesis is curtailed by several key factors:
-
Toxicity: Organotin compounds, including this compound, are notoriously toxic.[1][2] this compound is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[1][3] This high toxicity necessitates stringent handling precautions and poses significant challenges for waste disposal, particularly in large-scale synthesis common in drug development.
-
Slow Propyl Group Transfer: In palladium-catalyzed cross-coupling reactions like the Stille coupling, the rate of transfer of organic groups from the tin atom typically follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[2] Alkyl groups, such as the propyl group from this compound, are the slowest to transfer. This sluggish reactivity often necessitates harsh reaction conditions (e.g., higher temperatures, longer reaction times), which can be detrimental to the stability of complex molecules with sensitive functional groups.
-
Stoichiometry and Atom Economy: As only one of the four propyl groups on the tin atom is typically transferred in a cross-coupling reaction, the atom economy is inherently poor. The remaining tripropyltin moiety becomes a stoichiometric byproduct.
-
Purification Challenges: The removal of tin-containing byproducts from the reaction mixture can be challenging due to their lipophilic nature.[4] This often requires additional purification steps, such as treatment with potassium fluoride (KF) to precipitate the tin fluoride, which can complicate the workup and reduce the overall yield.[5]
Comparative Performance with Alternative Reagents
Given the limitations of this compound, researchers often turn to alternative organometallic reagents for the introduction of alkyl groups. The most common alternatives include organozinc (used in Negishi coupling) and organoboron (used in Suzuki-Miyaura coupling) compounds.
| Reagent Class | Typical Reagent | Key Advantages | Key Disadvantages | Typical Yields (Aryl-Alkyl Coupling) |
| Organotin | This compound | - Functional group tolerance- Stability to air and moisture | - High toxicity- Slow alkyl group transfer- Poor atom economy- Difficult purification | Moderate to Good (can be highly variable) |
| Organozinc | Propylzinc Halide | - Higher reactivity than organotins- Milder reaction conditions- Good functional group tolerance | - Sensitivity to air and moisture (often prepared in situ) | Good to Excellent |
| Organoboron | Propylboronic Acid / Ester | - Low toxicity- High stability- Commercially available | - Requires a base for activation- Can be slower than organozincs | Good to Excellent |
Note: The yields presented are typical ranges and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.
As the table illustrates, both organozinc and organoboron reagents generally offer significant advantages over this compound for the introduction of a propyl group in complex molecule synthesis, particularly concerning toxicity and reactivity.
Experimental Protocols
Below are representative experimental protocols for a Stille coupling, which can be adapted for use with this compound, and for the more commonly employed Suzuki-Miyaura and Negishi couplings for comparison.
1. Stille Coupling with a Tetraalkylstannane (General Protocol)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF).
-
Reagent Addition: Add the this compound (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as tripropyltin fluoride. Filter the mixture through a pad of celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
2. Suzuki-Miyaura Coupling with a Propylboronic Acid
-
Reaction Setup: In a flask, combine the aryl halide (1.0 eq), propylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the biphasic mixture with vigorous stirring at a temperature typically ranging from 80-100 °C until the starting material is consumed.
-
Workup and Purification: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.
3. Negishi Coupling with a Propylzinc Reagent
-
Preparation of Propylzinc Reagent (in situ): In a flame-dried flask under an inert atmosphere, react propylmagnesium bromide or propyllithium with zinc chloride (ZnCl₂) in an ethereal solvent like THF.
-
Coupling Reaction: In a separate flask, dissolve the aryl halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in THF. To this solution, add the freshly prepared propylzinc reagent at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Decision Pathway for Reagent Selection
The choice of an organometallic reagent for introducing a propyl group should be guided by a careful consideration of the substrate's complexity, the desired reaction efficiency, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
While this compound can effect the desired transformation in some cases, its significant limitations, particularly its high toxicity and the slow transfer rate of the propyl group, make it a less desirable choice for the synthesis of complex molecules. Modern cross-coupling methodologies offer superior alternatives. Organoboron reagents (Suzuki-Miyaura coupling) provide a non-toxic and stable option, while organozinc reagents (Negishi coupling) offer high reactivity under mild conditions. For researchers and professionals in drug development, a thorough evaluation of these alternatives is crucial for developing safe, efficient, and scalable synthetic routes.
References
Tetrapropylstannane in Catalysis: A Comparative Performance Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetrapropylstannane's performance in catalysis with alternative organotin compounds, supported by available experimental data and protocols.
This compound, an organotin compound, serves as a catalyst and precursor in various organic synthesis reactions. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, and as a component in Ziegler-Natta catalyst systems for olefin polymerization. This guide delves into the performance of this compound in these key catalytic applications, offering a comparative analysis with other commonly used organotin reagents.
Performance in Stille Cross-Coupling Reactions
The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide. While a powerful tool in organic synthesis, the choice of the organostannane reagent can significantly influence reaction yields and efficiency.
Table 1: General Performance of Organotin Reagents in Early Stille Reactions
| Organotin Reagent Class | Typical Yield Range (%) | Reference |
| Aryl-tin reagents | 7 - 53 | [1] |
| Alkyl-tin reagents | 53 - 87 | [1] |
| Allyl-tin reagents | 4 - 100 |
Note: This table represents a general overview from early developments of the Stille reaction and does not provide a direct comparison under the same reaction conditions.
Experimental Protocol: General Stille Cross-Coupling
While a protocol specifically detailing the use of this compound was not found, the following is a representative experimental procedure for a Stille cross-coupling reaction, which can be adapted for use with various organostannane reagents.
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the organic halide/pseudohalide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a suitable solvent (e.g., toluene, THF, or DMF).
-
Add the organostannane reagent (e.g., this compound, 1.0-1.2 eq.) to the reaction mixture.
-
If required, add any necessary ligands or additives (e.g., Cu(I) salts, LiCl).
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Reaction Mechanism: The Stille Coupling Catalytic Cycle
The generally accepted mechanism for the Stille reaction involves a catalytic cycle with a palladium complex.
The cycle commences with the oxidative addition of the organic halide (R¹-X) to the Pd(0) catalyst. This is followed by transmetalation, where the organic group (R²) is transferred from the organostannane to the palladium complex. The final step is reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the Pd(0) catalyst.
Performance in Olefin Polymerization
Organotin compounds can be utilized as components of Ziegler-Natta catalysts for the polymerization of olefins like ethylene and propylene. These catalysts are typically composed of a transition metal compound (e.g., titanium tetrachloride) and a main group organometallic compound, which can include tetraalkyltin compounds.
Specific performance data for this compound within a Ziegler-Natta catalyst system, such as catalytic activity, polymer yield, and polymer properties (e.g., molecular weight, polydispersity), is not well-documented in the available literature. The performance of Ziegler-Natta catalysts is highly dependent on the specific combination of the transition metal component, the organometallic cocatalyst, any internal or external electron donors, and the polymerization conditions.
Research on Ziegler-Natta catalysis has shown that the activity for ethylene polymerization can be significantly different from that of propylene polymerization using the same catalyst system. For instance, one study found that the activity of a specific Ziegler-Natta catalyst for ethylene polymerization was only 25% of that for propylene polymerization.[2]
Table 2: Illustrative Comparison of Ethylene and Propylene Polymerization with a Ziegler-Natta Catalyst
| Monomer | Polymerization Activity (Relative) | Active Center Ratio ([C*]/[Ti]) | Reference |
| Ethylene | 25% | <0.6% | [2] |
| Propylene | 100% | 1.5% - 4.9% | [2] |
Note: This data is from a specific study and serves to illustrate the difference in polymerization behavior between ethylene and propylene with a particular Ziegler-Natta catalyst. It does not represent the performance of a system containing this compound.
Experimental Protocol: General Olefin Polymerization
The following provides a general outline of an experimental setup for olefin polymerization using a Ziegler-Natta catalyst.
Polymerization Procedure:
-
A polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
A suitable solvent (e.g., heptane, toluene) is introduced into the reactor.
-
The organoaluminum cocatalyst (e.g., triethylaluminum) and any external electron donors are added to the reactor.
-
The Ziegler-Natta catalyst, potentially containing this compound as a component, is introduced into the reactor.
-
The reactor is pressurized with the olefin monomer (ethylene or propylene) to the desired pressure.
-
The polymerization is carried out at a specific temperature for a set duration, with continuous feeding of the monomer to maintain constant pressure.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol).
-
The resulting polymer is collected, washed, and dried to determine the yield and for subsequent characterization.
Logical Workflow for Ziegler-Natta Polymerization
The following diagram illustrates the general workflow of a Ziegler-Natta polymerization experiment.
Conclusion
This compound is a recognized catalyst component in organic synthesis, particularly in Stille cross-coupling reactions and potentially in Ziegler-Natta polymerization. However, a detailed, quantitative, and comparative performance review is hampered by the lack of specific data in the accessible literature. While general principles and experimental protocols for these reaction classes are well-established, further research is needed to elucidate the precise performance metrics of this compound in comparison to other organotin catalysts under standardized conditions. This would enable a more informed selection of catalysts for specific synthetic applications, optimizing reaction outcomes for researchers and professionals in the chemical and pharmaceutical industries.
References
A Comparative Guide to the Use of Tetrapropylstannane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes in terms of yield, purity, and cost-effectiveness. Organotin compounds, particularly tetraalkylstannanes, have long served as critical reagents in cross-coupling reactions, most notably the Stille reaction. This guide provides a cost-benefit analysis of using Tetrapropylstannane in synthesis, with a comparative look at a common alternative, Tributyltin chloride, supported by available data and experimental context.
Performance and Applications
This compound is an organotin compound primarily utilized as a catalyst and precursor in organic synthesis.[1] It serves as a source of propyl groups in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which is a versatile method for forming carbon-carbon bonds.[1][2][3][4] While historical data on Stille reactions show a wide range of yields, from 7% to as high as 99% depending on the specific substrates and conditions, specific performance metrics for this compound are not extensively documented in readily available literature.[2][3][4]
Alternatives such as Tributyltin compounds are more commonly referenced in the context of the Stille reaction.[5] The choice between different tetraalkyltin reagents often depends on the specific requirements of the synthesis, including the nature of the organic groups to be coupled and the desired reaction kinetics.
Cost-Benefit Analysis
A primary consideration for researchers is the cost of reagents. The price of this compound can range from approximately $43 to $750 for quantities between 1 and 25 grams. In comparison, Tributyltin chloride is available from various suppliers with prices for a 25g quantity ranging from approximately $19.90 to over $1000, depending on the vendor and purity.
Table 1: Cost Comparison of this compound and Tributyltin chloride
| Reagent | Quantity | Price Range (USD) |
| This compound | 1g - 25g | $43 - $750 |
| Tributyltin chloride | 25g | $19.90 - $1118.28 |
Experimental Considerations
The Stille reaction, the primary application for these reagents, involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[2][3][4] The general mechanism and a representative experimental protocol are outlined below.
General Stille Reaction Workflow
The logical flow of a Stille cross-coupling reaction can be visualized as a catalytic cycle.
Caption: General workflow of the Stille cross-coupling reaction.
Experimental Protocol: Stille Cross-Coupling
The following is a generalized protocol for a Stille cross-coupling reaction. Specific quantities and conditions should be optimized for the particular substrates being used.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organostannane reagent (e.g., this compound or Tributyltin chloride)
-
Organic halide or triflate
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst.
-
Add the organic halide or triflate and the anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproduct as a filterable solid.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Safety and Environmental Considerations
A significant drawback of using organotin compounds is their toxicity.[4][5] Both this compound and Tributyltin compounds are classified as toxic and require careful handling in a well-ventilated fume hood.[5] Proper personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Waste disposal is a critical aspect of working with organotin reagents. The tin byproducts generated during the reaction are also toxic and must be disposed of as hazardous waste according to institutional and governmental regulations. The environmental persistence and toxicity of organotin compounds have led to the development of greener alternatives, such as Suzuki coupling, which utilizes less toxic organoboron reagents.[1]
Conclusion
This compound is a viable reagent for Stille cross-coupling reactions, offering an alternative to more commonly used organotin compounds like those derived from Tributyltin chloride. The primary benefit of this compound lies in its potential application in specific synthetic routes where the transfer of a propyl group is desired.
However, a comprehensive cost-benefit analysis is hampered by the lack of direct comparative studies detailing yields, reaction times, and purity under identical conditions against its alternatives. While cost data for both reagents are available, the optimal choice will ultimately depend on the specific reaction, the desired product, and the overall process efficiency.
Given the toxicity and environmental concerns associated with all organotin compounds, researchers are encouraged to consider greener alternatives where possible. When the use of organotin reagents is necessary, a thorough evaluation of both cost and performance, coupled with strict adherence to safety and waste disposal protocols, is essential.
Caption: Key factors in the cost-benefit analysis of synthesis reagents.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrapropylstannane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tetrapropylstannane (CAS No. 2176-98-9), an organotin compound, is a colorless, oily liquid utilized in catalysis and organic synthesis.[1] Due to its toxicity, particularly to aquatic life, and potential adverse health effects in humans, proper handling and disposal are of paramount importance in a laboratory setting.[1] This document provides a comprehensive guide to the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C12H28Sn | [2] |
| Molecular Weight | 291.06 g/mol | [2] |
| Appearance | Colorless, oily liquid | [1] |
| Melting Point | Approximately -109°C | [1][3] |
| Boiling Point | Approximately 222°C | [1][3] |
| Density | Approximately 1.107 g/cm³ at 20°C | [1] |
| Solubility | Insoluble in water | [1] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH317: May cause an allergic skin reactionH330: Fatal if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |
Experimental Protocol: General Disposal Procedure for this compound
The following is a step-by-step guide for the proper disposal of this compound waste. This procedure is based on general guidelines for the disposal of hazardous organometallic compounds and should be adapted to comply with all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and chemical safety goggles.[4][5] All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
2. Waste Segregation:
-
Segregate this compound waste from all other waste streams.
-
Do not mix it with non-hazardous waste or other incompatible chemical waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
3. Waste Collection and Storage:
-
Use a chemically resistant container, such as a glass bottle with a secure cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials like strong oxidizing agents.[6]
4. Disposal of Liquid Waste:
-
Pure this compound or concentrated solutions should never be disposed of down the drain.
-
Collect all liquid waste containing this compound in the designated hazardous waste container.
5. Disposal of Contaminated Solid Waste:
-
Solid waste, such as contaminated gloves, pipette tips, and absorbent materials, must be collected separately.
-
Place these materials in a sealed, labeled plastic bag or a dedicated solid hazardous waste container.
-
Do not dispose of this waste in the regular trash.
6. Disposal of Empty Containers:
-
Empty containers that once held this compound are also considered hazardous waste.
-
Option 1 (Recommended): Dispose of the unrinsed, securely capped container as hazardous waste.
-
Option 2 (If permitted by institutional policy): Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After triple rinsing, the container may be disposed of according to institutional guidelines for chemically contaminated glassware.[7]
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.
References
- 1. Buy this compound | 2176-98-9 [smolecule.com]
- 2. chemydata.com [chemydata.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tetrapropylstannane
Essential Safety and Handling Guide for Tetrapropylstannane
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Organotin compounds like this compound are highly toxic and require strict safety protocols to prevent exposure.[1]
Physical and Chemical Properties
A clear understanding of this compound's properties is fundamental to its safe handling.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 222°C |
| Melting Point | -109°C |
| Density | 1.107 g/mL |
| Molecular Weight | 291.06 g/mol |
| [2][3] |
Personal Protective Equipment (PPE)
The correct personal protective equipment is the first line of defense against the hazards of this compound. Always wear the following when handling this compound:
-
Eye Protection : Chemical safety goggles are mandatory.[1][4] For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[4][5]
-
Hand Protection : Chemically resistant gloves are essential to prevent skin contact.[1][4] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A flame-retardant or cotton laboratory coat should be worn at all times.[1] For larger quantities or procedures with a high risk of splashes, an impervious apron or suit is recommended.[4]
-
Respiratory Protection : All work with this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below the recommended limits, a NIOSH/MSHA-approved respirator should be used.[4][6][7]
Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for the safe handling of this compound.
Preparation
-
Work Area : Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[1]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and operational.[6][7]
-
Inert Atmosphere : As organotin reagents can be air-sensitive, prepare for transfers under an inert atmosphere using techniques like a Schlenk line if necessary.[1]
-
Buddy System : Never work alone when handling highly toxic compounds like this compound.[1]
Handling
-
Transfer : Use a syringe and needle for transferring this compound from Sure/Seal bottles to minimize exposure to air and prevent spills.[1]
-
Ventilation : Always handle this compound inside a properly functioning chemical fume hood with the sash positioned as low as possible.[1]
-
Avoid Contamination : Prevent contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[6]
Post-Handling
-
Decontamination : After the procedure, thoroughly decontaminate all glassware and equipment that came into contact with this compound by rinsing with a suitable solvent like hexanes or toluene.[1] Collect these rinses as hazardous waste.
-
Glove Removal : Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9]
Skin Contact
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8]
-
Seek medical attention if irritation or other symptoms persist.[8]
Inhalation
-
If breathing is difficult, provide artificial respiration.
-
Seek immediate medical attention.
Ingestion
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste : Collect all this compound waste, including residues and contaminated solvents, in a designated, properly labeled, and sealed hazardous waste container.[13]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste in a sealed container.[13]
-
Empty Containers : Empty containers must be triple-rinsed with a suitable solvent (e.g., toluene or hexanes). The rinsate must be collected as hazardous waste.[13] After rinsing, deface the original label before disposal.[13]
-
Waste Pickup : Follow your institution's guidelines for hazardous waste pickup. Do not dispose of this compound down the drain.[14]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
